molecular formula C10H10N2O2 B1434855 Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1803611-30-4

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Número de catálogo: B1434855
Número CAS: 1803611-30-4
Peso molecular: 190.2 g/mol
Clave InChI: PMBXXTFUUMNPPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS 1803611-30-4) is a chemical building block of significant interest in organic and medicinal chemistry. This compound features the imidazo[1,5-a]pyridine core, which is recognized as a privileged scaffold in drug discovery . This heterocyclic system is found in a variety of biologically active compounds and natural alkaloids, making it a valuable template for the development of new therapeutic agents . Researchers utilize this ester as a versatile synthetic intermediate for the exploration of potent antitumor agents and immunosuppressants, given that analogous structures have been shown to inhibit topoisomerase II and DNA synthesis . With a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol, this solid compound serves as a crucial precursor for further chemical transformations, including hydrolysis to acids or transesterification . Its synthesis can be achieved via advanced cyclocondensation methods, such as the reaction of 2-picolylamines with nitroalkanes electrophilically activated in a polyphosphoric acid medium . This product is intended for research and development purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-5-9-4-3-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXXTFUUMNPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules. This document outlines the key synthetic transformations, mechanistic insights, and detailed experimental protocols to facilitate its synthesis and further exploration.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is a crucial pharmacophore present in a wide array of therapeutic agents and functional materials.[1] Its unique electronic and structural properties make it a valuable scaffold for the development of novel drugs. The targeted compound, Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, incorporates key substituents that can be further functionalized, making it a versatile intermediate for the synthesis of diverse compound libraries.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate suggests a primary disconnection of the imidazole ring. This leads to a key pyridine-based intermediate, Methyl 6-(aminomethyl)nicotinate . This precursor contains the necessary functionalities—an aminomethyl group at the 2-position and a methyl ester at the 3-position (which corresponds to the 6-position of the final product)—poised for cyclization to construct the desired bicyclic system.

G Target Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate Precursor Methyl 6-(aminomethyl)nicotinate Target->Precursor Imidazole Ring Formation (Cyclocondensation) StartingMaterial2 Reagent for C2-C3 of Imidazole (e.g., Nitroethane) StartingMaterial1 Methyl 6-methylnicotinate Precursor->StartingMaterial1 Side-chain Functionalization

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Construction from a Pyridine Precursor

This primary synthetic route is a two-stage process involving the preparation of the key intermediate, Methyl 6-(aminomethyl)nicotinate, followed by the cyclocondensation reaction to form the imidazo[1,5-a]pyridine ring.

Stage 1: Synthesis of the Key Intermediate: Methyl 6-(aminomethyl)nicotinate

The synthesis of Methyl 6-(aminomethyl)nicotinate can be achieved from the commercially available Methyl 6-methylnicotinate through a sequence of bromination, azidation, and reduction.

Step 1.1: Radical Bromination of Methyl 6-methylnicotinate

The initial step involves the free-radical bromination of the methyl group at the 6-position of the pyridine ring to yield Methyl 6-(bromomethyl)nicotinate. This reaction is typically initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.

Step 1.2: Azidation of Methyl 6-(bromomethyl)nicotinate

The resulting bromomethyl derivative is then converted to Methyl 6-(azidomethyl)nicotinate via a nucleophilic substitution reaction.[2] Sodium azide is a common and effective reagent for this transformation, typically carried out in a polar aprotic solvent like DMF.[2]

Step 1.3: Reduction of the Azide to the Primary Amine

The final step in the synthesis of the key intermediate is the reduction of the azide group to a primary amine, yielding Methyl 6-(aminomethyl)nicotinate.[2] This can be accomplished through various methods, including catalytic hydrogenation or reduction with reagents like triphenylphosphine followed by hydrolysis (Staudinger reaction).

G cluster_stage1 Stage 1: Synthesis of Methyl 6-(aminomethyl)nicotinate A Methyl 6-methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B NBS, Initiator C Methyl 6-(azidomethyl)nicotinate B->C NaN3, DMF D Methyl 6-(aminomethyl)nicotinate C->D Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway to the key intermediate.

Stage 2: Cyclocondensation to Form the Imidazo[1,5-a]pyridine Ring

With the key intermediate, Methyl 6-(aminomethyl)nicotinate, in hand, the final step is the formation of the imidazole ring. Several methods are available for the cyclization of 2-(aminomethyl)pyridines.[3] A particularly effective method for introducing a 3-methyl substituent is the reaction with an electrophilically activated nitroalkane, such as nitroethane.[3]

This reaction proceeds via the formation of an amidinium intermediate, which then undergoes an intramolecular cyclization. The reaction is typically carried out in a strong acid medium like polyphosphoric acid (PPA) at elevated temperatures.[3]

Table 1: Reaction Parameters for Cyclocondensation

ParameterConditionReference
ReactantsMethyl 6-(aminomethyl)nicotinate, Nitroethane[3]
Solvent/MediumPolyphosphoric Acid (PPA)[3]
Temperature140-160 °C[3]
Reaction Time1.5 - 2 hours[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(azidomethyl)nicotinate[2]
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve Methyl 6-(bromomethyl)nicotinate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add sodium azide (1.5 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times the volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield Methyl 6-(azidomethyl)nicotinate.

Protocol 2: Synthesis of Methyl 6-(aminomethyl)nicotinate[2]
  • Reaction Setup: Dissolve Methyl 6-(azidomethyl)nicotinate (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain Methyl 6-(aminomethyl)nicotinate. The crude product can often be used in the next step without further purification.

Protocol 3: Synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate[3]
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a heating mantle, charge polyphosphoric acid (PPA).

  • Reagent Addition: To the PPA, add Methyl 6-(aminomethyl)nicotinate (1.0 equivalent) and nitroethane (2.0 equivalents).

  • Reaction: Heat the reaction mixture to 140-160°C and stir for 1.5-2 hours.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a basic pH is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Strategies

While the presented pathway is a robust method, other strategies for the synthesis of the imidazo[1,5-a]pyridine core exist and could be adapted for the synthesis of the target molecule. These include:

  • Three-component coupling reactions: These methods involve the condensation of a picolinaldehyde, an amine, and a third component to form the imidazo[1,5-a]pyridine ring system.[4]

  • Oxidative amination: Metal-free oxidative amination of C(sp3)-H bonds can also be employed to construct the imidazole ring.[4]

  • Transannulation reactions: Denitrogenative transannulation of pyridotriazoles with nitriles offers another route to the imidazo[1,5-a]pyridine core.[4]

Conclusion

The synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is a multi-step process that hinges on the successful preparation of the key intermediate, Methyl 6-(aminomethyl)nicotinate. The subsequent cyclocondensation with an appropriate C2 synthon, such as nitroethane, provides an effective means to construct the desired bicyclic heteroaromatic system. The protocols outlined in this guide, grounded in established chemical literature, offer a reliable pathway for researchers to access this valuable compound for further investigation in drug discovery and materials science.

References

  • BenchChem. (2025). Synthesis of Methyl 6-(azidomethyl)nicotinate from methyl 6-(bromomethyl)nicotinate.
  • Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US4375545A.
  • Google Patents. (2022). Synthetic method of 6-methyl nicotine. CN114437031A.
  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • ChemicalBook. 6-Aminonicotinic acid synthesis.
  • Kopteva, N., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903-2910.
  • RSC Publishing. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • BOC Sciences. CAS 139183-87-2 (methyl 6-(aminomethyl)nicotinate).
  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1, 15-19.
  • Guchhait, S. K., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Kopteva, N., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • Google Patents. (2022). Synthesis method of 6-methyl nicotine.
  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Google Patents. (1948). 2-amino-5-methyl pyridine and process of making it. US2456379A.
  • Organic Chemistry Portal. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Retrieved from [Link]

  • Organic Syntheses. 6-hydroxynicotinic acid.
  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridinones via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology. Organic Chemistry Frontiers.
  • Kopteva, N., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • RSC Publishing. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • University of Illinois Chicago. (2025).
  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
  • Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
  • Smith, A. D., et al. (2015).

Sources

Pharmacological Profiling of the Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate Scaffold: A Privileged Core in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS 1803611-30-4) represents a highly versatile building block in this category. While intrinsically a synthetic intermediate, its true biological significance is realized when its ester moiety is functionalized to generate potent, target-specific modulators.

The imidazo[1,5-a]pyridine core possesses a unique electronic distribution and hydrogen-bonding profile that mimics purine and pyrimidine rings, making it an exceptional hinge-binding motif for kinases [1, 3]. Furthermore, the strategic placement of the methyl group at the C3 position provides critical steric steering, locking the molecule into favorable conformations within deep hydrophobic pockets. This whitepaper elucidates the biological activities of therapeutic entities derived from this core, focusing on its two most prominent applications: Phosphoinositide 3-kinase gamma (PI3Kγ) inhibition and Stimulator of Interferon Genes (STING) modulation [1, 2].

Mechanistic Causality: Target Engagement

PI3Kγ Inhibition in Immuno-Oncology

PI3Kγ is a lipid kinase predominantly expressed in leukocytes. Unlike PI3Kα or PI3Kβ, which are ubiquitous and essential for cellular metabolism, PI3Kγ is activated by G-protein-coupled receptors (GPCRs) and drives the polarization of macrophages into the immunosuppressive M2 phenotype [1].

Derivatives of the 3-methylimidazo[1,5-a]pyridine-6-carboxylate scaffold act as ATP-competitive inhibitors. The imidazopyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (typically Val882 in PI3Kγ). The C6-carboxylate is routinely saponified and converted into complex amides that project into the affinity pocket, establishing selectivity over other PI3K isoforms. By inhibiting PI3Kγ, these compounds reprogram the tumor microenvironment, shifting macrophages from a pro-tumor (M2) to an anti-tumor (M1) state.

PI3K_Pathway GPCR GPCR Activation (Tumor Microenvironment) PI3Kg PI3Kγ Kinase (Target) GPCR->PI3Kg PIP PIP2 → PIP3 Lipid Phosphorylation PI3Kg->PIP Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3Kg Hinge Binding (ATP Competitive) AKT AKT / mTOR Signaling Cascade PIP->AKT Macrophage M2 Macrophage (Immunosuppression) AKT->Macrophage

Fig 1: PI3Kγ signaling cascade and the orthosteric intervention by imidazopyridine derivatives.

STING Pathway Modulation

The cGAS-STING axis is a critical component of the innate immune system, detecting cytosolic DNA and triggering Type I interferon (IFN) production. Dysregulation of this pathway is implicated in autoimmune diseases, whereas its activation is a major goal in cancer immunotherapy.

Recent patent literature highlights the use of the 3-methylimidazo[1,5-a]pyridine-6-carboxylate core to synthesize STING modulators [2]. The rigid, planar nature of the imidazopyridine system allows it to intercalate into the STING dimer interface. Depending on the C6-substituent, these molecules can act as molecular glues (agonists) that stabilize the active closed conformation of STING, or as steric wedges (antagonists) that lock STING in an open, inactive state.

STING_Pathway cGAS cGAS Sensor (Cytosolic DNA) cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP STING STING Dimerization (ER Membrane) cGAMP->STING TBK1 TBK1 / IRF3 Activation STING->TBK1 Modulator Imidazo[1,5-a]pyridine Derivative Modulator->STING Dimer Interface Modulation IFN Type I Interferon (Immune Response) TBK1->IFN

Fig 2: The cGAS-STING innate immune pathway modulated by imidazopyridine ligands.

Quantitative Structure-Activity Data

The translation of the methyl ester intermediate into active biological compounds yields distinct pharmacological profiles. Table 1 summarizes the typical quantitative metrics observed when the C6-carboxylate is derivatized for specific targets.

Table 1: Pharmacological profiling of 3-methylimidazo[1,5-a]pyridine-6-carboxylate derivatives.

Target PathwayDerivative Class (C6 Modification)Primary IndicationPotency Range (IC50/EC50)Mode of Action
PI3Kγ C6-Aryl AmidesSolid Tumors (TME)5 nM – 45 nM (IC50)ATP-competitive orthosteric inhibition[1]
PI3Kα/β C6-Aryl AmidesCounter-screen> 10,000 nM (IC50)Isoform selectivity via steric clash
STING C6-Heterocyclic UreasAutoimmune / Lupus50 nM – 200 nM (IC50)Allosteric antagonism (dimer disruption) [2]
STING C6-Linked DimersCancer Immunotherapy10 nM – 80 nM (EC50)Allosteric agonism (dimer stabilization)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the biological activity of compounds synthesized from the Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate scaffold.

Protocol A: In Vitro PI3Kγ Kinase Activity Assay (ADP-Glo™)

Causality: Radiometric assays generate hazardous waste. The ADP-Glo™ assay is chosen because it universally couples ATP depletion to luminescence, providing a highly sensitive, high-throughput compatible readout for kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT).

  • Compound Plating: Serially dilute the imidazopyridine derivative in DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume white plate using an acoustic dispenser.

  • Enzyme Addition: Add 2.5 µL of recombinant human PI3Kγ (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Initiation: Add 2.5 µL of substrate mix containing 25 µM PIP2 and 10 µM ATP.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Incubate for 30 minutes.

  • Validation & Readout: Read luminescence on a microplate reader.

    • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and 1 µM IPI-549 (positive control). A Z'-factor > 0.6 validates the assay run. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: Cell-Based STING Reporter Assay

Causality: Biochemical binding does not guarantee cellular penetration or functional pathway activation. Using THP-1 Dual cells (expressing an IRF-inducible Lucia luciferase) ensures the compound not only binds STING but functionally modulates the downstream TBK1/IRF3 axis.

Step-by-Step Methodology:

  • Cell Culture: Maintain THP-1 Dual cells in RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, and selective antibiotics (Zeocin/Blasticidin).

  • Seeding: Seed cells at 1 × 10^5 cells/well in 90 µL of assay medium in a 96-well flat-bottom plate.

  • Compound Treatment: For antagonist screening, pre-incubate cells with 10 µL of 10X concentrated imidazopyridine derivative (0.1 nM to 10 µM final) for 1 hour.

  • Stimulation: Add 2'3'-cGAMP (final concentration 10 µg/mL) to induce STING activation. Incubate for 24 hours at 37°C, 5% CO2.

  • Reporter Readout: Transfer 20 µL of the cell supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc™ assay solution. Read luminescence immediately.

  • Cytotoxicity Counter-Screen (Critical): Add 10 µL of Resazurin (0.15 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours and read fluorescence (Ex 535 nm / Em 590 nm).

    • Self-Validation: If a compound reduces luminescence but also reduces Resazurin fluorescence by >20%, the apparent STING antagonism is an artifact of cytotoxicity. True modulators must show pathway inhibition without cell death.

Conclusion

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is far more than a simple catalog chemical; it is a foundational node in the synthesis of advanced therapeutics. Its unique physicochemical properties allow medicinal chemists to exploit the deep hinge pockets of kinases like PI3Kγ and the allosteric dimer interfaces of immune sensors like STING. By utilizing rigorous, self-validating biochemical and cellular assays, drug development professionals can effectively harness this scaffold to design next-generation immuno-oncology and autoimmune therapies.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Modulators of STING (Stimulator of Interferon Genes)
  • Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: Molecules (MDPI) URL: [Link]

In-Depth Technical Guide: Structural Elucidation, Synthesis, and Pharmacological Profiling of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,5-a]pyridine bicyclic system has emerged as a privileged pharmacophore. Its unique electronic distribution—characterized by a bridgehead nitrogen and a highly delocalized 10π-electron aromatic system—confers exceptional bioisosteric properties and binding affinities across diverse biological targets [1].

As a Senior Application Scientist overseeing heterocyclic scale-ups and drug discovery workflows, I frequently encounter Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1803611-30-4) . This specific compound serves as a highly functionalized, advanced intermediate. The presence of the methyl ester at the C6 position provides a versatile synthetic handle for further derivatization (e.g., saponification to the free acid, or amidation), while the C3 methyl group favorably influences the molecule's lipophilicity and steric profile within receptor binding pockets. This whitepaper provides an authoritative breakdown of its structural topology, a self-validating synthetic methodology, and its mechanistic relevance in contemporary drug development.

Structural Elucidation & Molecular Topology

The nomenclature of fused bicyclic systems often causes confusion. The imidazo[1,5-a]pyridine core consists of a pyridine ring fused to an imidazole ring across the N1-C2 bond of the original pyridine. IUPAC numbering for this specific scaffold dictates that the bridgehead nitrogen is designated as N4, and the bridgehead carbon as C9.

Physicochemical Properties

All quantitative structural data is summarized in Table 1 for rapid reference.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
CAS Number 1803611-30-4
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES String COC(=O)c1cn2c(C)ncc2cc1
Core Scaffold Imidazo[1,5-a]pyridine
Key Substituents 3-Methyl (C3), 6-Methoxycarbonyl (C6)
Molecular Numbering Scheme

To understand the regioselectivity of its synthesis, one must visualize the exact atomic connectivity. The diagram below illustrates the Kekulé resonance structure and the IUPAC numbering logic.

MoleculeTopology C6 C6 C5 C5 C6->C5 Double Ester COOCH3 (Ester) C6->Ester N4 N4 (Bridge) C5->N4 Single C3 C3 N4->C3 Single C9 C9 (Bridge) N4->C9 Single N2 N2 C3->N2 Double Methyl CH3 (Methyl) C3->Methyl C1 C1 N2->C1 Single C1->C9 Double C8 C8 C9->C8 Single C7 C7 C8->C7 Double C7->C6 Single

Caption: IUPAC numbering and Kekulé topology of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate.

Chemical Synthesis & Methodologies

The construction of the imidazo[1,5-a]pyridine core is traditionally achieved via the cyclocondensation of 2-(aminomethyl)pyridines [3, 4]. To achieve the specific substitution pattern of our target compound, we utilize a highly logical and regiocontrolled Bischler-Napieralski-type cyclodehydration.

By starting with methyl 6-(aminomethyl)nicotinate , the C3 ester of the pyridine precursor perfectly maps to the C6 position of the final imidazo[1,5-a]pyridine framework.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to the harsh cyclization step.

Phase 1: N-Acetylation of the Precursor

  • Initiation: Dissolve 10.0 mmol of methyl 6-(aminomethyl)nicotinate hydrochloride in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 30.0 mmol (3.0 eq) of triethylamine (TEA).

    • Causality: TEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free amine, and to act as an acid scavenger for the subsequent HCl byproduct.

  • Acylation: Cool the reaction vessel to 0 °C. Dropwise, add 12.0 mmol (1.2 eq) of acetyl chloride.

    • Causality: The low temperature mitigates exothermic side reactions and prevents over-acylation at the pyridine nitrogen.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate: methyl 6-(acetamidomethyl)nicotinate.

Phase 2: POCl₃-Mediated Cyclodehydration

  • Electrophilic Activation: Dissolve the crude intermediate in 30 mL of anhydrous toluene. Add 30.0 mmol (3.0 eq) of phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ is critical here; it electrophilically activates the acetamide carbonyl oxygen, converting it into a highly reactive phosphorodichloridate leaving group.

  • Intramolecular Cyclization: Heat the mixture to reflux (110 °C) for 4–6 hours.

    • Causality: The elevated thermal energy overcomes the activation barrier, allowing the weakly nucleophilic pyridine nitrogen (N4) to attack the activated carbonyl carbon, effectively closing the 5-membered imidazole ring.

  • Neutralization & Isolation: Carefully pour the cooled reaction mixture over crushed ice and neutralize with 2M NaOH to pH 8. Extract with ethyl acetate, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure target compound.

Synthesis SM Methyl 6-(aminomethyl)nicotinate (Starting Material) Reagent1 Acetyl Chloride / TEA (DCM, 0°C to RT) SM->Reagent1 Int1 Methyl 6-(acetamidomethyl)nicotinate (Intermediate) Reagent1->Int1 N-Acetylation Reagent2 POCl3 / Toluene (Reflux, 110°C) Int1->Reagent2 Product Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (Target Compound) Reagent2->Product Cyclodehydration

Caption: Two-step synthetic workflow utilizing POCl3-mediated cyclodehydration.

Mechanistic Insights & Pharmacological Relevance

The imidazo[1,5-a]pyridine scaffold is not merely a structural curiosity; it is a highly active participant in target-directed drug design.

RORγt (RORc) Inverse Agonism

Recent high-throughput screening campaigns and subsequent structure-activity relationship (SAR) optimizations have identified imidazo[1,5-a]pyridines as potent and selective inverse agonists of the nuclear receptor RORγt (also known as RORc) [2]. RORc is a master transcriptional regulator of T-helper 17 (Th17) cells, which are responsible for the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).

By utilizing derivatives based on the methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate core (where the ester is hydrolyzed and coupled to complex amines), medicinal chemists can induce a conformational change in the ligand-binding domain (LBD) of RORc. This conformational shift recruits co-repressors rather than co-activators, halting the transcription of the IL-17 gene and offering profound therapeutic potential for autoimmune diseases like psoriasis and rheumatoid arthritis.

MOA Ligand Imidazo[1,5-a]pyridine Derivative Receptor RORγt (RORc) Nuclear Receptor Ligand->Receptor Inverse Agonism (Binds LBD) Transcription Transcription of IL-17 Gene Receptor->Transcription Inhibits Cytokine IL-17 Production (Pro-inflammatory) Transcription->Cytokine Suppresses Disease Autoimmune Pathology Cytokine->Disease Reduces

Caption: Mechanistic logic of RORc inverse agonism by imidazo[1,5-a]pyridine derivatives.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound for downstream biological assays, a stringent, self-validating analytical protocol is mandatory. The presence of the ester and the fused aromatic system makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the optimal choice for purity validation.

Table 2: RP-HPLC Gradient Protocol for Purity Validation (Column: C18, 4.6 x 150 mm, 5 µm; Detection: UV at 254 nm)

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.010901.0
12.010901.0
12.19551.0
15.09551.0

Analytical Causality: The use of 0.1% Trifluoroacetic acid (TFA) is critical. The bridgehead nitrogen system is weakly basic; TFA ensures complete protonation of the analyte during the run, preventing peak tailing and ensuring sharp, reproducible retention times.

Conclusion

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate represents a highly valuable, synthetically accessible node in the drug discovery network. By understanding its exact molecular topology and employing robust, causality-driven synthetic methodologies like POCl₃ cyclodehydration, researchers can efficiently leverage this scaffold to probe complex biological targets such as RORc, ultimately accelerating the path from bench to bedside.

References

  • Title: The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D Source: NBInno Pharmaceutical Intermediates URL: [Link]

  • Title: Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: Molecules (PMC) URL: [Link]

Solubility Profiling and Solvent Optimization for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1803611-30-4) is a highly valued heterocyclic building block in modern medicinal chemistry[1]. The imidazopyridine family represents a class of privileged scaffolds, frequently utilized in the synthesis of Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors[2] and highly potent Respiratory Syncytial Virus (RSV) fusion inhibitors[3].

However, the fused bicyclic nature of the imidazo[1,5-a]pyridine core, combined with a lipophilic methyl group and a polar ester moiety, creates a complex solubility profile. Poor solubility can lead to bottlenecks in both synthetic scale-up and biological assay development[4]. This whitepaper provides an in-depth analysis of the compound's solubility across various solvent classes, grounded in physicochemical causality, and outlines self-validating protocols for empirical solubility determination.

Physicochemical Causality: The "Why" Behind the Solubility

To predict and manipulate the solubility of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, we must deconstruct its structural features and their thermodynamic interactions with different solvent environments:

  • The Imidazo[1,5-a]pyridine Core: This fused heteroaromatic system is highly polarizable but generally exhibits poor aqueous solubility at neutral pH due to strong intermolecular π-π stacking and high crystal lattice energy in the solid state[5].

  • Basic Nitrogen (N2 position): The non-bridgehead nitrogen in the imidazole ring possesses a lone pair that is not fully localized into the aromatic π -system, granting it weak basicity. This allows for pH-dependent aqueous solubility; lowering the pH below its pKa induces protonation, drastically increasing solubility via salt formation (e.g., hydrochloride salts)[6].

  • Methyl Ester (C6) & Methyl Group (C3): The methyl ester provides a hydrogen-bond acceptor site, enhancing solubility in polar protic and polar aprotic solvents. Conversely, the C3-methyl group increases the overall lipophilicity (LogP), further driving down neutral aqueous solubility.

Thermodynamic Solvation Mechanism: Dissolution requires the solvent to overcome the crystal lattice energy of the active pharmaceutical ingredient (API). Polar aprotic solvents like DMSO excel here because their high dipole moments effectively solvate the polar ester and basic nitrogen without requiring hydrogen bond donation, yielding a net negative free energy of solvation.

Solvation API Crystalline Compound (Solid State) Lattice Lattice Energy Disruption (Endothermic) API->Lattice Energy Input Cavity Solvent Cavity Formation (Endothermic) Lattice->Cavity Solvent Expansion Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation H-Bonding & Dipole Dissolved Dissolved Solute (Equilibrium) Solvation->Dissolved Net Free Energy < 0

Thermodynamic cycle of solvation for imidazopyridine derivatives.

Empirical Solubility Data & Solvent Classification

Based on the structural heuristics of imidazopyridine derivatives and empirical extrapolation from similar scaffolds[5], the solubility of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is categorized below.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constant disrupts crystal lattice; strong dipole-dipole interactions with the ester moiety.
Halogenated Dichloromethane, ChloroformModerate to High (10-50 mg/mL)Favorable dispersion forces match the polarizable heteroaromatic core.
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Hydrogen bond donation to the ester carbonyl and basic nitrogen aids solvation, but is limited by core lipophilicity.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Inability to overcome the lattice energy; lacks dipole or H-bonding capabilities.
Aqueous (Neutral) Water (pH 7.0)Very Poor (<0.1 mg/mL)High lipophilicity of the methyl group and un-ionized state of the imidazopyridine core[4].
Aqueous (Acidic) 0.1 M HCl (pH 1.0)High (>30 mg/mL)Protonation of the N2 nitrogen forms a highly soluble hydrochloride salt[6].

Self-Validating Experimental Protocols

Relying solely on predictive models is insufficient for rigorous drug development. The following protocols are designed as self-validating systems to empirically determine solubility while preventing common experimental artifacts (e.g., supersaturation, polymorph transformation).

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

Purpose: To determine the true thermodynamic solubility in organic and aqueous solvents. Causality & Validation: We measure at two distinct time points (24h and 48h). If the concentration changes by >5%, thermodynamic equilibrium has not been reached, or a solid-state transformation (e.g., solvate or hydrate formation) is occurring.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (~50 mg) to a 2 mL borosilicate glass vial.

  • Solvent Dispensation: Add 1 mL of the target solvent. Ensure the presence of undissolved solid; if the compound fully dissolves, incrementally add more solid until a persistent suspension is maintained.

  • Isothermal Agitation: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM to maintain a homogenous suspension without inducing excessive shear.

  • Phase Separation (Critical Step): After 24 hours, extract a 500 µL aliquot. Centrifuge at 10,000 RPM for 10 minutes at 25°C. Expert Note: Do not use syringe filters initially, as the lipophilic API may adsorb to the filter membrane (e.g., PTFE or Nylon), artificially lowering the quantified concentration.

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase and analyze via HPLC-UV (typically monitored at 254 nm).

  • Self-Validation: Repeat steps 4-5 at the 48-hour mark. Compare the 24h and 48h concentrations. Recover the residual solid and analyze via X-ray Powder Diffraction (XRPD) to confirm the crystal form remains unchanged.

ShakeFlask Start Add Excess Solid to Solvent Agitate Isothermal Agitation (24-48 hrs at 25°C) Start->Agitate Phase Phase Separation (Centrifugation) Agitate->Phase Analyze HPLC-UV Quantification Phase->Analyze Validate Compare 24h vs 48h (Self-Validation) Analyze->Validate Calculate ΔC Validate->Agitate If ΔC > 5% (Not Eq.)

Self-validating shake-flask workflow for equilibrium solubility.

Protocol 2: pH-Solubility Profiling (Aqueous)

Purpose: To map the solubility across the physiological pH range (1.2 to 7.4), exploiting the basic nitrogen of the imidazo[1,5-a]pyridine core. Methodology:

  • Prepare standard buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Execute the Shake-Flask method as described in Protocol 1.

  • Validation Check: Measure the final pH of the supernatant after 48 hours. The dissolution of a basic API can consume protons, shifting the pH of weakly buffered solutions and leading to inaccurate pH-solubility profiles. If the pH shifts by >0.1 units, the experiment must be repeated with a higher buffer capacity.

Applications in Synthesis and Formulation

Understanding this solubility profile is critical for downstream applications. In cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the core, polar aprotic solvents (DMF, 1,4-Dioxane) are preferred to maintain homogeneity and prevent premature catalyst precipitation[4]. For in vitro biological assays, stock solutions should be prepared in 100% DMSO and diluted into aqueous media immediately prior to use. To prevent precipitation and assay interference, the final DMSO concentration must be kept below 1%.

References

  • Title: Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]

Sources

Advanced In Silico Profiling of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate: A Computational Guide for Scaffold Hopping and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of heterocyclic scaffolds is a cornerstone of modern rational drug design. Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1803611-30-4) represents a highly versatile, privileged pharmacophore[1][2]. Characterized by a molecular weight of 190.2 g/mol , this compact bicyclic system offers unique electronic properties driven by its bridgehead nitrogen[1].

Historically, the imidazo[1,5-a]pyridine core has demonstrated profound efficacy across diverse therapeutic areas, ranging from Topoisomerase II inhibition in oncology[3] to cysteine protease (papain-like) inhibition[4]. More recently, computational scaffold hopping has identified this core as a potent, CNS-permeable inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a primary target in Alzheimer's Disease pathology[5].

This technical guide provides a rigorous, self-validating in silico framework for modeling Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate. By detailing the causality behind each computational choice, this whitepaper equips drug development professionals with the protocols necessary to evaluate this compound against high-value therapeutic targets.

Pharmacophore Rationale & Target Mapping

To successfully model this compound, one must understand the stereoelectronic contributions of its substituents:

  • The Imidazo[1,5-a]pyridine Core: Acts as a bioisostere for indazole and indole rings. The nitrogen at position 2 is a critical hydrogen bond acceptor, frequently anchoring the molecule to the hinge region of kinase ATP-binding pockets (e.g., the VAL135 residue in GSK-3β)[6].

  • The 3-Methyl Group: Provides localized steric bulk. In molecular docking, this methyl group restricts the rotational degrees of freedom of the core, reducing the entropic penalty upon binding and locking the ligand into a favorable bioactive conformation.

  • The 6-Carboxylate (Methyl Ester): Introduces a highly polarizable region capable of engaging in dipole-dipole interactions or acting as a hydrogen bond acceptor with solvent-exposed residues at the periphery of the binding site.

Mechanistic Pathway: GSK-3β Inhibition

The following diagram illustrates the theoretical mechanistic pathway when Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is utilized as an ATP-competitive inhibitor of GSK-3β, a well-documented application for this scaffold class[5][7].

Pathway DRUG Methyl 3-methylimidazo [1,5-a]pyridine-6-carboxylate GSK GSK-3β Enzyme (ATP Pocket Binding) DRUG->GSK Competitive Inhibition TAU Tau Hyperphosphorylation GSK->TAU Prevents AMY Amyloid Beta (Aβ) Production GSK->AMY Reduces NEURO Neuroprotection & Cell Survival TAU->NEURO Restores Microtubules AMY->NEURO Prevents Plaque Toxicity

Mechanistic pathway of imidazo[1,5-a]pyridine derivatives in neurodegenerative disease models.

Experimental Protocols: The In Silico Workflow

A robust computational pipeline must be self-validating. The following step-by-step methodologies are designed to prevent false-positive binding predictions by incorporating rigorous Quantum Mechanics (QM) and Molecular Dynamics (MD) checkpoints.

G LIG Ligand Preparation (QM Optimization & Epik) DOCK Molecular Docking (Glide SP/XP) LIG->DOCK Prepared Ligand PROT Protein Preparation (PDB: 6Y9S, H-bond Opt) GRID Receptor Grid Generation (ATP-binding pocket) PROT->GRID Minimized Structure GRID->DOCK Grid Parameters SCORE MM-GBSA Binding Free Energy Calculation DOCK->SCORE Top Poses MD Molecular Dynamics (Desmond, 100ns) SCORE->MD High Affinity Complexes VAL Trajectory Analysis (RMSD, RMSF, Contacts) MD->VAL Trajectory Data

In silico workflow for imidazo[1,5-a]pyridine derivative screening and validation.

Protocol 1: Ligand Preparation and QM Optimization

Causality: The imidazo[1,5-a]pyridine ring system contains a bridgehead nitrogen whose partial charges are frequently misassigned by empirical force fields. Misassigned charges lead to inaccurate electrostatic potential maps, ruining docking accuracy.

  • Structure Generation: Import the SMILES string of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate into a ligand preparation module (e.g., Schrödinger LigPrep)[6].

  • State Generation: Use Epik to generate all possible tautomeric and ionization states at pH 7.4 ± 0.5.

  • QM Optimization: Export the lowest-energy state to Jaguar (or Gaussian) and perform a Density Functional Theory (DFT) optimization using the B3LYP/6-31G** basis set.

  • Charge Assignment: Calculate the electrostatic potential (ESP) charges to ensure the nucleophilic character of the N2 atom is accurately represented.

Protocol 2: Protein Preparation (Target: GSK-3β)

Causality: Crystal structures often contain unresolved side chains, incorrect protonation states, and structural waters that can artificially block the active site.

  • Structure Retrieval: Download the high-resolution co-crystal structure of human GSK-3β (e.g., PDB ID: 6Y9S, which natively binds an imidazo[1,5-a]pyridine-1-carboxamide derivative)[5].

  • Pre-processing: Remove all crystallographic waters located > 5.0 Å from the co-crystallized ligand. Retain structural waters deep within the ATP pocket that mediate bridging hydrogen bonds.

  • H-Bond Optimization: Run the Protein Preparation Wizard to assign correct protonation states to histidine residues (HID, HIE, HIP) at physiological pH.

  • Minimization: Perform a restrained minimization using the OPLS4 force field until the root-mean-square deviation (RMSD) of heavy atoms converges to 0.3 Å.

Protocol 3: Molecular Docking and MM-GBSA

Causality: Standard Precision (SP) docking is fast but relies heavily on rigid-receptor approximations. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) recalculates the binding free energy by allowing receptor flexibility, filtering out false positives[6].

  • Grid Generation: Center a 20×20×20 Å grid box on the native ligand in 6Y9S. Define hydrogen bond constraints specifically at the VAL135 hinge residue[6].

  • Docking: Execute Glide Extra Precision (XP) docking. Ensure the 3-methyl group points toward the hydrophobic sub-pocket, while the 6-carboxylate is oriented toward the solvent-exposed cleft.

  • Rescoring: Subject the top 5 poses to Prime MM-GBSA to calculate the binding free energy ( ΔGbind​ ). Poses with ΔGbind​>−40 kcal/mol should be discarded.

Protocol 4: Molecular Dynamics (MD) Simulation

Causality: MD acts as the ultimate self-validating system. If the ligand physically drifts from the binding pocket over time, the initial docking pose was an artifact.

  • System Setup: Solvate the docked complex in an orthorhombic box using the TIP3P water model. Neutralize the system with 0.15 M NaCl.

  • Equilibration: Run a 6-step relaxation protocol in Desmond (NPT ensemble, 300 K, 1.013 bar).

  • Production Run: Execute a 100 ns simulation.

  • Validation Check: Analyze the Trajectory. Self-Validation Rule: If the RMSD of the ligand heavy atoms exceeds 2.5 Å relative to the protein backbone within the first 20 ns, the pose is thermodynamically unstable and the experiment must be recalibrated[6][7].

Quantitative Data: ADME & Physicochemical Profiling

Before advancing an in silico hit to in vitro synthesis, its pharmacokinetic viability must be assessed. The table below summarizes the predicted physicochemical and ADME parameters for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, confirming its suitability for CNS penetration[5][6].

ParameterValuePharmacological Significance
Molecular Weight 190.2 g/mol Highly compliant with Lipinski’s Rule of 5 (<500 Da)[1].
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB).
Topological Polar Surface Area (TPSA) ~44.0 ŲTPSA < 90 Ų indicates excellent potential for CNS permeability[5].
H-Bond Donors (HBD) 0Enhances passive membrane diffusion.
H-Bond Acceptors (HBA) 4Sufficient for establishing target specificity (e.g., VAL135 interaction)[6].
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Note: The rigid, planar nature of the imidazo[1,5-a]pyridine core combined with the low molecular weight makes this compound an ideal starting point for fragment-based drug discovery (FBDD).

References

  • National Institutes of Health (PubMed). Design and Synthesis of Various Aryl Amide Derivatives of Imidazo[1,5-a] Pyridine-1,2,4-Thiadiazoles: In Vitro Cytotoxicity Evaluation and In Silico Molecular Docking Studies. Retrieved from: [Link]

  • MDPI. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Retrieved from:[Link]

  • F1000Research. Molecular docking studies and molecular dynamic simulation analysis: To identify novel ATP-competitive inhibition of Glycogen synthase kinase-3β for Alzheimer's disease. Retrieved from: [Link]

  • PLOS ONE. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. Retrieved from:[Link]

Sources

Strategic Preliminary Screening of Imidazo[1,5-a]pyridine-6-carboxylate Libraries: A Blueprint for Hit Identification and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bridging the gap between diverse pharmacological applications and favorable physicochemical properties[1]. Among its derivatives, the imidazo[1,5-a]pyridine-6-carboxylate core has emerged as a highly versatile building block. The C6-carboxylate moiety provides a critical vector for hydrogen bonding and electrostatic interactions, making it an ideal anchor for targeting specific kinase and oxidoreductase active sites[2].

Recent literature highlights the utility of this scaffold in developing potent inhibitors for targets such as Phosphoinositide 3-kinase gamma (PI3Kγ)—a key mediator of pro-tumorigenic inflammation—and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme critical in tissue regeneration and cancer[2][3]. This technical guide outlines a comprehensive, self-validating framework for the preliminary screening of imidazo[1,5-a]pyridine-6-carboxylate libraries, detailing the causality behind assay design, target engagement, and early triage logic.

Hierarchical Screening Strategy & Triage Logic

To efficiently navigate the chemical space of a synthesized library, a hierarchical screening cascade is imperative. The workflow must rapidly eliminate pan-assay interference compounds (PAINS) and prioritize chemotypes with genuine target affinity and favorable early ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow Start Imidazo[1,5-a]pyridine-6-carboxylate Library Synthesis QC LC-MS/NMR Quality Control (Purity > 95%) Start->QC Validation HTS Primary Biochemical Screening (TR-FRET, IC50) QC->HTS Arraying Triage Hit Triage (IC50 < 100 nM) HTS->Triage Data Analysis Cellular Cellular Target Engagement (Functional Readouts) Triage->Cellular Potent Hits ADME Early ADME-Tox Profiling (Stability, Permeability) Cellular->ADME Efficacious Hits Lead Lead Optimization ADME->Lead Favorable PK/PD

Fig 1. Hierarchical screening workflow for imidazo[1,5-a]pyridine-6-carboxylate libraries.

Self-Validating Experimental Protocols

Protocol A: High-Throughput TR-FRET Biochemical Assay for PI3Kγ Inhibition

The primary screening of the library against PI3Kγ utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is selected because the long emission half-life of the lanthanide fluorophore allows for time-delayed measurement, effectively eliminating background auto-fluorescence commonly exhibited by heterocyclic libraries[1].

  • Step 1: Reagent Preparation & Enzyme Stabilization Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 4% DMSO, and 2 mM DTT. Causality: HEPES mimics physiological pH to maintain the native kinase conformation. DTT is critical to prevent the oxidation of catalytic cysteine residues in the PI3Kγ active site, while MgCl2 serves as an essential cofactor for ATP binding[3].

  • Step 2: Acoustic Compound Dispensing Transfer 50 nL of library compounds (in 100% DMSO) into 384-well low-volume plates using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates physical tip carryover and minimizes solvent shock to the enzyme, ensuring that the final DMSO concentration remains strictly at 1%, preventing solvent-induced enzyme denaturation.

  • Step 3: Reaction Initiation Add 2.5 µL of PI3Kγ enzyme solution to the compound-containing wells and pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding 2.5 µL of a substrate mixture containing ATP and PIP2. Causality: Pre-incubation allows for the establishment of binding equilibrium before the competitive substrate (ATP) is introduced, which is essential for accurately identifying both ATP-competitive and allosteric inhibitors.

  • Step 4: Detection & Self-Validation Terminate the reaction after 60 minutes using a stop buffer containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and allophycocyanin-labeled tracer). Calculate the Z'-factor for each plate. Causality: EDTA chelates Mg2+, instantly halting kinase activity. A Z'-factor > 0.6 validates the assay's robustness, ensuring that the signal window is statistically significant for hit identification.

Pathway Chemo Chemoattractants (Tumor Microenvironment) GPCR GPCR Activation Chemo->GPCR PI3Kg PI3Kγ Kinase GPCR->PI3Kg PIP3 PIP3 Production PI3Kg->PIP3 AKT AKT Phosphorylation PIP3->AKT Inflammation Pro-tumorigenic Myeloid Infiltration AKT->Inflammation Inhibitor Imidazo[1,5-a]pyridine- 6-carboxylate Inhibitor->PI3Kg Inhibits

Fig 2. PI3Kγ signaling pathway modulated by imidazo[1,5-a]pyridine-6-carboxylate inhibitors.

Protocol B: Orthogonal Cellular Target Engagement (15-PGDH Inhibition)

Compounds demonstrating biochemical potency (IC50 < 0.25 nM) must be evaluated in a cellular context to confirm membrane permeability and target engagement[2]. For libraries targeting 15-PGDH, measuring the induction of Prostaglandin E2 (PGE2) in A549 cells provides a direct functional readout.

  • Step 1: Cell Seeding and Treatment Seed A549 cells (which endogenously express high levels of 15-PGDH) at 10,000 cells/well in 96-well plates and incubate overnight. Treat cells with varying concentrations of the library hits for 24 hours. Causality: Utilizing an endogenous expression model avoids the artifacts of overexpression systems, providing a more physiologically relevant assessment of compound efficacy[2].

  • Step 2: LC-MS/MS Quantification of PGE2 Harvest the culture media and extract PGE2 using solid-phase extraction (SPE). Quantify PGE2 levels using LC-MS/MS. Causality: Since 15-PGDH oxidizes PGE2, effective inhibition results in its accumulation. LC-MS/MS is chosen over standard ELISA due to its superior specificity, eliminating cross-reactivity with other structurally similar prostaglandins in the complex media matrix.

Quantitative Structure-Activity Relationship (SAR) Data

The structural tuning of the imidazo[1,5-a]pyridine-6-carboxylate core yields diverse biological profiles. Table 1 summarizes representative screening data, illustrating the structure-activity relationship (SAR) divergence based on C3 and C6 substitutions.

Compound IDCore ScaffoldC3 SubstitutionC6 ModificationPI3Kγ IC50 (nM)15-PGDH IC50 (nM)A549 PGE2 EC50 (nM)
CMPD-01 Imidazo[1,5-a]pyridinePhenylMethyl ester>10,0000.01913.0
CMPD-02 Imidazo[1,5-a]pyridinePyridylEthyl ester>10,0000.450115.0
CMPD-03 Imidazo[1,5-a]pyridineCyclopentylAmide derivative12.5>10,000N/A
CMPD-04 Imidazo[1,5-a]pyridineTrifluoromethylCarboxylic acid4.2>10,000N/A

Table 1: Representative quantitative screening data showcasing the target selectivity achieved through specific functionalization of the imidazo[1,5-a]pyridine-6-carboxylate core. Data trends adapted from established SAR profiles[2][3].

Early ADME-Tox Profiling

Following cellular validation, hits are subjected to early ADME profiling to ensure viability for in vivo studies.

  • Metabolic Stability: Compounds are incubated with human liver microsomes (HLMs) and NADPH. Causality: The ester linkage at the C6 position is highly susceptible to carboxylesterase-mediated hydrolysis. Identifying the rate of intrinsic clearance (CLint) early prevents the advancement of compounds with prohibitively short half-lives.

  • Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay) is utilized. Causality: The basic nitrogen in the imidazopyridine core can become protonated at physiological pH, potentially hindering passive diffusion. PAMPA provides a rapid, cell-free estimation of passive transcellular permeability before advancing to more complex Caco-2 models.

Conclusion

The preliminary screening of imidazo[1,5-a]pyridine-6-carboxylate libraries requires a meticulously designed cascade that bridges biochemical precision with physiological relevance. By enforcing self-validating protocols—from acoustic dispensing in TR-FRET assays to LC-MS/MS validation of cellular target engagement—researchers can confidently triage hits. The inherent versatility of the C6-carboxylate vector ensures that this scaffold will remain a cornerstone in the development of next-generation kinase and oxidoreductase inhibitors.

References

  • Title: WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL: 3

  • Title: Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Publications URL: 2

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI URL: 1

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: PMC URL: 4

Sources

Methodological & Application

Application Note: Design and Execution of Target Identification Workflows Using Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for highly potent inhibitors of critical oncology and immunology targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Phosphoinositide 3-kinase gamma (PI3Kγ) 1.

For researchers conducting phenotypic screens or target deconvolution, Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1803611-30-4) serves as an optimal starting building block for synthesizing bifunctional photoaffinity probes (PAL-probes).

The Causality of the Design: To successfully identify a drug's target via chemical proteomics, the probe must retain the binding affinity of the parent molecule while incorporating tags for crosslinking and enrichment. Crystallographic studies of NAMPT inhibitors reveal that the bicyclic imidazopyridine ring forms critical face-to-face π−π stacking interactions with Tyr18' and Phe193 in the target's active site 2. Crucially, the 6-position of this scaffold points directly toward the solvent-exposed region. The methyl ester at this 6-position provides a chemically orthogonal "exit vector." By saponifying the ester and attaching a linker containing a photoreactive diazirine and a terminal alkyne, researchers can engineer a probe that captures the target without introducing steric clashes that would abrogate binding.

Workflow & Structural Logic

Workflow Start Methyl 3-methylimidazo [1,5-a]pyridine-6-carboxylate Probe Bifunctional Probe (Diazirine + Alkyne) Start->Probe Saponification & Amidation Incubation Live Cell Incubation (Target Binding) Probe->Incubation UV UV Crosslinking (365 nm) Incubation->UV Lysis Cell Lysis UV->Lysis Click CuAAC Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Proteomics Enrich->MS

Target ID workflow: From probe synthesis to LC-MS/MS proteomics.

BindingLogic cluster_Probe Photoaffinity Probe cluster_Target Target Protein (e.g., NAMPT) Core Imidazo[1,5-a]pyridine Core (Pharmacophore) Linker Amide Linker (Solvent Channel) Core->Linker Pocket Hydrophobic Pocket (Tyr18', Phe193) Core->Pocket π-π Stacking Diazirine Diazirine Tag (Photoreactive) Linker->Diazirine Alkyne Alkyne Tag (Click Handle) Linker->Alkyne Surface Solvent-Exposed Residues Diazirine->Surface Covalent Bond (Upon 365nm UV)

Binding logic: Pharmacophore anchors while tags capture the target.

Protocol 1: Synthesis of the Bifunctional Target ID Probe

This protocol details the conversion of the inert methyl ester into a highly reactive chemical biology probe.

Materials
  • Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (Starting Material)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Bifunctional amine linker (e.g., containing an aliphatic diazirine and a terminal alkyne)

  • HATU (Coupling agent) and DIPEA (Base)

  • Anhydrous DMF and THF

Step-by-Step Methodology
  • Saponification: Dissolve 1.0 eq of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate in a 3:1 mixture of THF/H₂O. Add 3.0 eq of LiOH·H₂O. Stir at room temperature for 4 hours.

    • Causality: Mild basic hydrolysis prevents the degradation of the delicate imidazopyridine core, which can be sensitive to harsh acidic conditions.

  • Acidification & Extraction: Acidify the mixture to pH 4 using 1M HCl. Extract the resulting 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

    • Causality: HATU is selected over EDC/NHS because it provides superior coupling efficiency for electron-deficient heterocyclic carboxylic acids, minimizing epimerization and side reactions.

  • Probe Assembly: Add the bifunctional amine linker (1.1 eq) to the reaction mixture. Stir overnight at room temperature in the dark.

  • Purification: Purify the final PAL-probe via preparative reverse-phase HPLC. Store at -20°C in amber vials.

Protocol 2: In Situ Target Crosslinking and Click-Chemistry Pull-Down

To ensure a self-validating system , this protocol mandates a "Competition Control" arm. By co-incubating the probe with an excess of the unmodified parent compound, specific target binding is competitively inhibited. Proteins that appear in the Probe arm but disappear in the Competition arm are validated targets; proteins present in both are non-specific background.

Step-by-Step Methodology
  • Live Cell Incubation: Culture target cells (e.g., HCT116 for NAMPT profiling) to 80% confluency.

    • Arm A (Probe): Treat cells with 1 µM PAL-probe.

    • Arm B (Competition): Treat cells with 1 µM PAL-probe + 10 µM unmodified parent compound.

    • Causality: Performing this in live cells rather than lysates preserves physiological ATP/NAD+ levels and native protein complexes, which is critical for targets like NAMPT that are highly dependent on cellular metabolic states 2.

  • UV Crosslinking: After 2 hours of incubation, wash cells with cold PBS. Irradiate the cells on ice using a 365 nm UV crosslinker (3 J/cm²) for 10 minutes.

    • Causality: Diazirines activate at ~365 nm to form a highly reactive carbene that inserts into nearby C-H or heteroatom bonds. This specific wavelength avoids the severe phototoxicity and protein degradation associated with shorter UV wavelengths (e.g., 254 nm).

  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • CuAAC Click Chemistry: To the cleared lysate (1 mg/mL protein), add the click reagents in the following order: Biotin-PEG3-Azide (100 µM), TBTA ligand (100 µM), CuSO₄ (1 mM), and freshly prepared TCEP (1 mM). Rotate at room temperature for 1.5 hours.

  • Streptavidin Enrichment: Add 50 µL of pre-washed Streptavidin magnetic beads. Rotate for 1 hour. Wash the beads stringently (3x with 1% SDS in PBS, 3x with 8M Urea, 3x with PBS) to remove non-covalently bound proteins.

  • On-Bead Digestion: Resuspend beads in 50 mM ammonium bicarbonate. Reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin.

  • LC-MS/MS: Analyze the resulting peptides via high-resolution LC-MS/MS.

Quantitative Data Presentation

The success of the target identification workflow is determined by comparing the spectral counts between the Probe condition and the Competition condition. Below is a representative data structure summarizing the expected proteomic enrichment profile when utilizing the imidazo[1,5-a]pyridine-based probe.

Target ProteinSpectral Counts (Probe)Spectral Counts (Competition)Enrichment Ratio (Fold Change)Validation Status
NAMPT 145 ± 1215 ± 39.6x Confirmed On-Target
PI3Kγ 88 ± 812 ± 27.3x Confirmed On-Target
HDAC1 42 ± 58 ± 25.2x Known Secondary Target
GAPDH 210 ± 15205 ± 181.0x Non-Specific Background
Actin 350 ± 20345 ± 251.0x Non-Specific Background

Table 1: Representative label-free quantification (LFQ) data demonstrating the self-validating nature of the competition control. True targets (NAMPT, PI3Kγ) show high enrichment ratios, whereas highly abundant background proteins (GAPDH, Actin) show a 1.0x ratio, indicating non-specific bead binding.

References

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Journal of Medicinal Chemistry, ACS Publications[Link]

  • Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1)

Sources

Scale-Up Synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This application note provides a comprehensive guide for the multi-gram scale synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, a key heterocyclic scaffold with significant potential in pharmaceutical and materials science research. The presented synthetic strategy is designed for scalability and robustness, addressing common challenges in heterocyclic synthesis. We detail a reliable three-step sequence commencing with the esterification of 6-methylpicolinic acid, followed by a selective benzylic bromination, and a facile amination to afford the pivotal intermediate, methyl 2-(aminomethyl)pyridine-6-carboxylate. The final cyclocondensation step to construct the imidazo[1,5-a]pyridine core is elaborated with a discussion on the mechanistic rationale and process optimization. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scalable route to this important molecular entity.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique electronic and structural properties make it an attractive target for medicinal chemistry programs and materials science applications. Specifically, derivatives such as Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate are of interest due to the diverse functionalization possibilities offered by the ester and the potential for biological activity conferred by the fused heterocyclic system.

The development of a scalable and economically viable synthetic route is paramount for the thorough investigation and potential commercialization of such compounds. This application note addresses this need by providing a detailed, step-by-step protocol for the synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, with a focus on practical considerations for scale-up.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, as depicted in the workflow below. The initial phase focuses on the preparation of the key intermediate, methyl 2-(aminomethyl)pyridine-6-carboxylate. The second phase details the construction of the imidazo[1,5-a]pyridine ring system.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclocondensation A 6-Methylpicolinic Acid B Methyl 6-methylpyridine-2-carboxylate A->B Esterification C Methyl 6-(bromomethyl)pyridine-2-carboxylate B->C Bromination D Methyl 2-(aminomethyl)pyridine-6-carboxylate C->D Amination E {Methyl 2-(aminomethyl)pyridine-6-carboxylate | Pyruvic Acid} F Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate E->F Cyclization

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of Methyl 2-(aminomethyl)pyridine-6-carboxylate

This stage involves a three-step sequence starting from commercially available 6-methylpicolinic acid.

Step 1.1: Esterification of 6-Methylpicolinic Acid

This standard Fischer esterification converts the carboxylic acid to its corresponding methyl ester.

  • Reaction Scheme:

  • Protocol:

    • To a stirred solution of 6-methylpicolinic acid (100 g, 0.729 mol) in methanol (700 mL) in a 2 L round-bottom flask, slowly add concentrated sulfuric acid (20 mL) at 0 °C.

    • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully add saturated sodium bicarbonate solution to the residue until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-methylpyridine-2-carboxylate as a pale yellow oil.

Parameter Value
Starting Material100 g
Typical Yield95-98%
Purity (by NMR)>98%

Step 1.2: Bromination of Methyl 6-methylpyridine-2-carboxylate

This step utilizes N-bromosuccinimide (NBS) for the selective free-radical bromination of the benzylic methyl group.

  • Reaction Scheme:

  • Protocol:

    • In a 2 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve Methyl 6-methylpyridine-2-carboxylate (100 g, 0.661 mol) in carbon tetrachloride (1 L).

    • Add N-bromosuccinimide (129 g, 0.727 mol) and azobisisobutyronitrile (AIBN) (5.4 g, 0.033 mol).

    • Heat the mixture to reflux (approximately 77 °C) and maintain for 4 hours. The reaction mixture will turn from colorless to orange.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium thiosulfate solution (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Methyl 6-(bromomethyl)pyridine-2-carboxylate as a white solid. This intermediate is a key component in various syntheses.[1]

Parameter Value
Starting Material100 g
Typical Yield75-85%
Purity (by NMR)>97%

Step 1.3: Amination of Methyl 6-(bromomethyl)pyridine-2-carboxylate

The benzylic bromide is displaced with ammonia to furnish the desired primary amine.

  • Reaction Scheme:

  • Protocol:

    • In a 2 L round-bottom flask, dissolve Methyl 6-(bromomethyl)pyridine-2-carboxylate (100 g, 0.435 mol) in tetrahydrofuran (THF) (500 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonia (28-30%, 500 mL) dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to give Methyl 2-(aminomethyl)pyridine-6-carboxylate as a light brown oil.

Parameter Value
Starting Material100 g
Typical Yield80-90%
Purity (by NMR)>95%
Stage 2: Cyclocondensation to form Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

This final step involves the formation of the imidazole ring through a cyclocondensation reaction.

Cyclocondensation_Mechanism A Methyl 2-(aminomethyl)pyridine-6-carboxylate C Iminium Ion Intermediate A->C + Pyruvic Acid - H2O B Pyruvic Acid D Enamine Intermediate C->D Tautomerization E Cyclized Intermediate D->E Intramolecular Cyclization F Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate E->F Dehydration

Caption: Proposed mechanism for the cyclocondensation reaction.

  • Protocol:

    • To a solution of Methyl 2-(aminomethyl)pyridine-6-carboxylate (50 g, 0.297 mol) in toluene (500 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus, add pyruvic acid (28.8 g, 0.327 mol).

    • Heat the mixture to reflux and collect the water azeotropically.

    • After no more water is collected (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate as a pale yellow solid.

Parameter Value
Starting Material50 g
Typical Yield65-75%
Purity (by HPLC)>98%
CAS Number139183-89-4

Conclusion

This application note outlines a robust and scalable synthesis of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate. The detailed protocols for the multi-step synthesis of the key aminomethylpyridine intermediate and the final cyclocondensation provide a practical guide for researchers in academic and industrial settings. The presented methodology is designed to be efficient and reproducible, facilitating the production of this valuable heterocyclic compound in significant quantities for further research and development.

References

  • 2-Bromomethyl-6-pyridine carboxylic acid methyl ester is utilized as a key intermediate in the synthesis of various pharmaceuticals. Available from: [Link]

Sources

Troubleshooting & Optimization

purification challenges of crude Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,5-a]pyridine Purification Target Molecule: Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Executive Overview & Mechanistic Causality

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of nitrogen-rich heterocycles. The imidazo[1,5-a]pyridine core is a privileged pharmacophoric scaffold found in numerous . However, synthesizing derivatives like methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate via classical cyclocondensation or 1[1] often yields a crude mixture that is notoriously difficult to purify.

The causality behind these chromatographic bottlenecks is twofold:

  • The Nodal Nitrogen Network: The basic imidazole nitrogen acts as a strong hydrogen-bond acceptor. On bare silica gel, it interacts irreversibly with acidic silanol groups (pKa ~4.5–5.5), causing severe band broadening and streaking during 2[2].

  • The C6 Methyl Ester: While providing a synthetic handle, this ester is chemically labile. Exposure to strongly basic aqueous conditions (e.g., ammonia-modified HPLC gradients) or harsh acidic environments can trigger rapid hydrolysis to the corresponding carboxylic acid.

G cluster_Challenges Structural Challenges cluster_Issues Chromatographic Issues cluster_Solutions Optimized Purification Crude Crude Methyl 3-methylimidazo [1,5-a]pyridine-6-carboxylate BasicN Basic Imidazole Nitrogen (Strong H-Bonding) Crude->BasicN Ester Methyl Ester Group (Hydrolysis Risk) Crude->Ester Tailing Severe Tailing on Bare Silica Gel BasicN->Tailing Degradation Hydrolysis in Strong Basic/Acidic Media Ester->Degradation NP NP: Add 1% Et3N or Use KP-NH Silica Tailing->NP RP RP: Neutral pH Buffers (10mM NH4OAc) Degradation->RP

Logical workflow mapping structural features to purification challenges and optimized solutions.

Troubleshooting Guides & FAQs

Q1: Why does my product streak across multiple fractions during normal-phase chromatography, ruining my yield? A1: This is a classic acid-base interaction. The bare silica surface is heavily populated with acidic silanols. The basic imidazo[1,5-a]pyridine nitrogen protonates or strongly hydrogen-bonds with these sites. Solution: You must mask the silanols. Either switch to an amine-functionalized stationary phase (KP-NH) or add 1–2% Triethylamine (TEA) to your Dichloromethane/Methanol mobile phase. The TEA acts as a sacrificial base, saturating the silanols so your target molecule can elute in a tight, symmetrical band.

Q2: I am using Reverse-Phase Preparative HPLC with 0.1% TFA. My product is eluting in the void volume. Why? A2: Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. At this pH, the basic nitrogen of the imidazo[1,5-a]pyridine ring is fully protonated, rendering the molecule highly polar. Consequently, it has no affinity for the hydrophobic C18 stationary phase. Solution: Switch to a near-neutral buffer, such as 10 mM Ammonium Acetate (pH ~6.8). This keeps the molecule largely in its neutral free-base form, ensuring proper retention and resolution.

Q3: After concentrating my HPLC fractions, I noticed a new impurity by LC-MS with a mass of [M-14]. What happened? A3: You are observing ester hydrolysis. The loss of 14 Da corresponds to the conversion of the methyl ester (-CH3) to a carboxylic acid (-H). If you used a basic modifier like 0.1% NH4OH and left the fractions sitting at room temperature before lyophilization, the base catalyzed the hydrolysis of the C6 methyl ester. Always use neutral buffers and concentrate fractions immediately at low temperatures.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between mobile phase selection and recovery metrics for this specific scaffold.

Chromatography MethodStationary PhaseMobile Phase AdditiveRetention BehaviorPurity (%)Recovery Yield (%)
Standard NP-FlashBare Silica (60Å)NoneSevere tailing (Rf ~0.1-0.4)82%41%
Optimized NP-Flash Bare Silica (60Å) 1% Triethylamine Sharp band (Rf 0.35) 97% 86%
RP-HPLC (Acidic)C18 (Prep)0.1% TFA (pH 2.0)Void volume elutionN/A< 10%
RP-HPLC (Basic)C18 (Prep)0.1% NH4OH (pH 10)Good retention, but degrades88%65% (Hydrolysis)
Optimized RP-HPLC C18 (Prep) 10mM NH4OAc (pH 6.8) Optimal retention (Rt 8.5 min) >99% 92%

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Causality Focus: Neutralizing stationary phase acidity to prevent irreversible binding.

  • Column Preparation: Equilibrate a standard silica gel column with 10 column volumes (CV) of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).

  • Sample Loading: Dissolve the crude methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate in a minimum volume of DCM. If solubility is poor, add up to 5% Methanol (MeOH).

  • Gradient Elution: Run a gradient from 0% to 10% MeOH in DCM (keeping 1% TEA constant throughout the entire run).

  • System Validation Step (2D-TLC): Before running the column, spot the crude mixture on a silica TLC plate. Elute in 5% MeOH/DCM. Rotate the plate 90 degrees and elute again in 5% MeOH/DCM + 1% TEA. If the spot transforms from a streak in the first dimension to a tight, perfectly round circle in the second, the system is validated, confirming that silanol-masking will succeed on the prep column.

Protocol B: pH-Neutral Reverse-Phase Preparative HPLC

Causality Focus: Balancing hydrophobicity for retention while protecting the labile ester.

  • Solvent Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH naturally ~6.8). Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Use a hybrid-silica C18 column (e.g., Waters XBridge) capable of withstanding varied pH without ligand bleed.

  • Gradient: 10% B to 60% B over 15 minutes. Flow rate scaled to column diameter (e.g., 20 mL/min for a 19 mm ID column).

  • System Validation Step (Spike Recovery): To ensure no on-column hydrolysis is occurring, intentionally spike a small aliquot of the crude mixture with the corresponding carboxylic acid standard (if available). Inject this mixture. A validated system will show baseline resolution between the acid (eluting earlier) and the methyl ester (eluting later), with no increase in the acid peak area in subsequent unspiked runs.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize to prevent any residual aqueous degradation.

References

  • Abbas Rahmati, Zahra Khalesi. "One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines". International Journal of Organic Chemistry, 2011. 2

  • "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes". Beilstein Journal of Organic Chemistry, 2020.

  • Gunniga Tanomsiri, et al. "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction". ACS Organic & Inorganic Au, 2024. 1

Sources

Technical Support Center: A Guide to Minimizing Degradation of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout your experimental workflows. The imidazo[1,5-a]pyridine scaffold is a robust and versatile platform for drug discovery and materials science, but like any specialized molecule, its efficacy is directly tied to its structural integrity.[1] This document provides in-depth troubleshooting advice and validated protocols to help you mitigate common stability challenges.

Section 1: Understanding the Molecule's Stability Profile

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound featuring two key structural motifs that influence its stability: the imidazo[1,5-a]pyridine core and a methyl ester functional group.

  • The Imidazo[1,5-a]pyridine Core: This fused bicyclic system is generally aromatic and possesses good thermal stability.[2][3] However, the imidazole portion of the ring system has a bipolar nature, which can make it susceptible to pronounced changes in electronic properties in response to pH shifts.[3][4]

  • The Methyl Ester Group: This is the most reactive site on the molecule under common experimental conditions. Esters are susceptible to hydrolysis (cleavage by water), a reaction that is catalyzed by both acids and bases.[5][6] This reaction converts the methyl ester into the corresponding carboxylic acid, which will likely have different solubility, polarity, and biological activity.

The primary degradation pathway of concern during most biochemical experiments is the hydrolysis of the methyl ester. Minimizing this reaction is critical for obtaining reproducible and reliable data.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my compound to lose activity in aqueous buffers? The most probable cause is the hydrolysis of the C-6 methyl ester to its corresponding carboxylic acid. This reaction is accelerated at pH values outside the neutral range (pH < 6 or pH > 8) and at elevated temperatures. The resulting carboxylate is a different chemical entity and is unlikely to retain the same biological activity as the parent ester.

Q2: How should I properly store the compound to ensure long-term stability? Proper storage is crucial for preventing degradation over time. The following conditions are recommended based on the compound's physical state.

Form Temperature Atmosphere/Container Notes
Solid Powder Room Temperature or 2-8°CSealed in a dry, inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed.[7][8]The compound is stable as a solid. The primary risk is moisture, which can promote slow hydrolysis.
DMSO Stock Solution -20°C or -80°CAliquoted in tightly sealed vials with minimal headspace.DMSO is hygroscopic (absorbs moisture from the air). Use anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles, which introduce moisture.
Aqueous Working Solution 2-8°C (Short-term)N/ANot recommended for storage. Aqueous solutions should be prepared fresh for each experiment from a DMSO stock immediately before use.

Q3: My compound precipitated when I added it to my aqueous cell culture media. What happened? This is a common issue known as "crashing out" and is related to solubility, not necessarily degradation.[9] Imidazo[1,5-a]pyridine derivatives are often hydrophobic. While they dissolve readily in an organic solvent like DMSO, adding this stock to a predominantly aqueous solution drastically changes the solvent polarity, causing the compound to precipitate if its thermodynamic solubility limit is exceeded.[9] To resolve this, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% for most cell lines) and that the final compound concentration is below its aqueous solubility limit.[9]

Section 3: In-Depth Troubleshooting Guides

Issue: Inconsistent Results or Loss of Potency in Biological Assays

If you observe that your compound's measured activity is decreasing over the course of an experiment or varies significantly between replicates, chemical instability is a primary suspect.

Causality Analysis: The ester functional group is the most likely point of failure in aqueous buffers used for cell culture or enzymatic assays. The rate of hydrolysis is highly dependent on pH, temperature, and the specific buffer components. For instance, some buffer species can actively participate in and catalyze the hydrolysis reaction.

Troubleshooting Workflow

This workflow will guide you through diagnosing and resolving stability issues.

G start Inconsistent Results or Loss of Potency Observed check_storage 1. Verify Storage Conditions - Solid: Dry, sealed? - Stock: -20°C, anhydrous DMSO? start->check_storage Start Diagnosis check_prep 2. Review Solution Preparation - Aqueous solutions made fresh? - Final DMSO % < 0.5%? check_storage->check_prep If Storage OK check_pH 3. Assess Experimental pH - Is buffer pH between 6.5 and 7.5? - Any localized pH changes? check_prep->check_pH If Prep OK analytical_confirm 4. Confirm Degradation Analytically (See Protocol 3) check_pH->analytical_confirm If pH is suspect or issue persists remediate 5. Implement Corrective Actions - Use fresh solutions - Adjust buffer pH - Reduce incubation time/temp check_pH->remediate If pH is outside optimal range analytical_confirm->remediate If degradation confirmed end_node Consistent Results Achieved remediate->end_node

Caption: Troubleshooting workflow for diagnosing compound instability.

Issue: Visible Changes in Solution (Color Change, Precipitation)

Causality Analysis: While precipitation is often a solubility issue, a change in color or the appearance of a new solid after a period of incubation can indicate the formation of a degradant. The hydrolyzed carboxylic acid product will have different physical properties, including solubility, and could precipitate from a solution where the parent ester was fully dissolved. Some heterocyclic compounds can also undergo oxidative degradation, which may lead to colored byproducts.

Preventative Measures & Solutions:

  • Work in an Inert Atmosphere: For long-term experiments or when working with sensitive reaction components, purging solutions with nitrogen or argon can minimize oxidative degradation.

  • Control for Solubility: Before assuming degradation, run a solubility test. Prepare your solution and measure its turbidity or light scatter over time at the experimental temperature. A gradual increase suggests slow precipitation of the parent compound.[9]

  • Analytical Verification: Use HPLC or LC-MS to analyze the precipitate and the supernatant. This will definitively determine if the solid is the parent compound or a new chemical species.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol describes the standard procedure for preparing a stable stock solution for long-term storage.

  • Pre-Weighing: Allow the vial of solid Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) of the highest purity available.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired molarity (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming (to 30-35°C) can be used if necessary, but avoid excessive heat.[10]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes or amber glass vials. Tightly seal the vials and store them at -20°C or -80°C, protected from light.

Protocol 2: pH Stability Stress Test

This experiment helps determine the stability window of your compound in different aqueous buffers.

  • Buffer Preparation: Prepare a set of buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).

  • Incubation: Dilute your DMSO stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.

  • Time Points: Immediately after dilution (T=0), take an aliquot from each pH solution for analysis. Incubate the remaining solutions at your experimental temperature (e.g., 37°C).

  • Sample Collection: Collect additional aliquots at various time points (e.g., 1, 4, 8, 24 hours). Immediately quench any further reaction by adding an equal volume of a strong organic solvent like acetonitrile or by freezing at -80°C.

  • Analysis: Analyze all samples by HPLC (see Protocol 3). Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Example pH Stability Data (Hypothetical)
pH of Buffer % Parent Remaining (4h @ 37°C) % Parent Remaining (24h @ 37°C) Recommendation
4.085%55%Avoid - Significant acid-catalyzed hydrolysis.
6.098%92%Acceptable for short-term experiments.
7.4>99%98%Optimal - Minimal hydrolysis.
9.090%65%Avoid - Significant base-catalyzed hydrolysis.
Protocol 3: HPLC-UV Method for Purity and Degradation Analysis

This method allows for the quantitative assessment of the parent compound and the primary hydrolytic degradant.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient Elution: A linear gradient from ~10% B to 90% B over 10-15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a UV wavelength where the compound has strong absorbance (a full UV-Vis spectrum should be run to determine the λ-max).

  • Analysis: The parent ester will be more hydrophobic and thus have a longer retention time than the more polar carboxylic acid degradant. Peak area integration allows for the quantification of the relative amounts of each species.

Potential Degradation Pathway Diagram

The most common degradation pathway involves the hydrolysis of the ester.

Caption: Primary hydrolytic degradation pathway.

Section 5: References

  • Molecules. (2022, June 16). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Retrieved from [Link]

  • Cook, J. M., et al. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][12]diazepine-3-carboxylate does not influence bioavailability. PMC. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Molecules. (2022, June 16). Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2025, April 9). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. RSC Publishing. Retrieved from [Link]

  • Molecules. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2025, April 9). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. RSC Publishing. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from

  • Molecules. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

Sources

Technical Support Center: Refining the Work-up of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges during the work-up and purification of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate. The unique electronic nature of this scaffold—possessing both a basic nitrogenous core and an electron-withdrawing ester—presents specific challenges that require a nuanced approach. This document is structured to address these issues in a direct, problem-solving format.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Reaction Quench and Extraction

Question 1: I've quenched my reaction with water, and a large amount of solid has precipitated, making extraction difficult. What is happening and how should I proceed?

Answer: This phenomenon, often termed "crashing out," is common for heterocyclic compounds like imidazo[1,5-a]pyridines when the reaction solvent (e.g., DMF, acetonitrile) is miscible with the aqueous quench solution.[1] The product is often poorly soluble in this mixed aqueous-organic environment.

  • Causality: The imidazo[1,5-a]pyridine core is largely hydrophobic. While soluble in the organic reaction solvent, its solubility plummets upon the addition of a polar anti-solvent like water.

  • Immediate Action: Do not proceed directly to a separatory funnel. Instead, add a sufficient volume of a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) directly to the quench flask with vigorous stirring. This should dissolve the precipitated product into the organic phase, allowing for a clean liquid-liquid extraction.

  • Pro-Tip: If the solid is particularly stubborn, you may need to gently warm the mixture or use a larger volume of extraction solvent. Ensure the chosen solvent will not react with any remaining reagents.

Question 2: My post-extraction yield is significantly lower than expected based on TLC analysis of the crude reaction mixture. Where is my product likely being lost?

Answer: Product loss during extraction of basic heterocycles often stems from improper pH management or insufficient extraction volume.

  • Explanation: The imidazo[1,5-a]pyridine nucleus contains basic nitrogen atoms. If the aqueous layer is acidic (e.g., from an acidic catalyst carryover or an acid quench like NH4Cl), your product can become protonated.[2] The resulting salt will have significantly higher aqueous solubility and will remain in the aqueous layer.

  • Troubleshooting Steps:

    • Check the Aqueous Layer pH: Before discarding the aqueous phase, test its pH. If it is acidic (pH < 7), carefully basify it with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until it is slightly basic (pH ~8-9).

    • Re-extract: Perform several additional extractions on the now-basic aqueous layer with a suitable organic solvent (see Table 1).

    • Monitor with TLC: Use Thin Layer Chromatography (TLC) to check a sample of the aqueous layer before and after basification and re-extraction to confirm product recovery.

  • Causality of Base Choice: A mild base like NaHCO₃ is recommended to avoid potential hydrolysis of the methyl ester group at position 6, which can occur under strongly basic conditions (e.g., with NaOH or KOH).

Section 2: Purification by Silica Gel Chromatography

Question 3: My compound is streaking badly on the TLC plate and the chromatography column, leading to poor separation. What causes this and how can I fix it?

Answer: Streaking is a classic sign of undesired interactions between your compound and the stationary phase, which for this molecule is typically due to the basicity of the pyridine nitrogen interacting with the acidic silica gel.

  • Mechanism: The Lewis basic nitrogen atoms on your imidazo[1,5-a]pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven elution and broad, streaking bands.

  • Solutions:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Stationary Phase Choice: If streaking persists, consider switching to a less acidic stationary phase. Alumina (basic or neutral grade) can be an effective alternative to silica gel for basic compounds.[3]

    • Pre-treatment of Silica: Before loading your sample, you can flush the column with your eluent system containing the basic modifier. This ensures the stationary phase is "deactivated" before the compound is introduced.

Question 4: I am struggling to separate my desired product from a close-running, non-polar impurity. How can I improve the resolution?

Answer: Improving chromatographic resolution requires adjusting the polarity of the eluent system to maximize the differences in interaction between your components and the stationary phase.

  • Strategy: For imidazo[1,5-a]pyridines, which are moderately polar, a common starting point for elution is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[2][4]

  • Refinement Steps:

    • Decrease Eluent Polarity: If the impurity is non-polar, it will travel faster up the column (higher Rf). To increase separation, decrease the overall polarity of your eluent. For example, if you are using 30% EtOAc in Hexanes, try reducing it to 20% or 15%. This will cause all compounds to move slower, but it will often increase the relative separation between them.

    • Change Solvent Selectivity: If simply changing the ratio is ineffective, switch one of the solvents. For instance, replacing Ethyl Acetate with Dichloromethane (DCM) can alter the specific interactions (e.g., dipole-dipole) and may resolve the compounds. A Hexane/DCM or Hexane/EtOAc/DCM ternary system can be very effective.

Solvent (Abbreviation)Polarity IndexBoiling Point (°C)Function in Work-up
Hexanes 0.169Non-polar eluent component for chromatography
Dichloromethane (DCM) 3.140Extraction; Polar eluent component
Ethyl Acetate (EtOAc) 4.477Extraction; Polar eluent component
Acetonitrile (MeCN) 5.882Common reaction solvent
Ethanol (EtOH) 4.378Recrystallization; Reaction solvent
Methanol (MeOH) 5.165Highly polar; used sparingly in elution
Table 1: Properties of Common Solvents. This table provides key data for solvents frequently used in the work-up and purification of imidazo[1,5-a]pyridine derivatives.
Section 3: Post-Purification Issues

Question 5: My purified product has a persistent yellow or greenish color, even after chromatography. Is this an impurity?

Answer: Many imidazo[1,5-a]pyridine derivatives are reported as colored solids or oils (e.g., yellow, green).[2][3] This is often an intrinsic property of the conjugated π-system of the molecule and not necessarily indicative of an impurity, especially if the NMR and mass spectrometry data are clean.

  • Verification:

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition is correct.

    • ¹H and ¹³C NMR: Ensure there are no unassigned peaks.

    • Melting Point: If the compound is a solid, a sharp melting point suggests high purity.[2]

  • Decolorization Options (if impurity is suspected):

    • Activated Charcoal: Dissolve the compound in a suitable solvent (e.g., DCM or EtOAc), add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of Celite®. This can remove highly-colored, often polymeric, impurities.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both purification and removal of colored impurities.

Protocols and Workflows

Standard Work-up and Purification Protocol

This generalized protocol is a robust starting point for the isolation of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate.

  • Reaction Quench:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a flask containing deionized water (approx. 10x the reaction volume) with vigorous stirring.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The volume of organic solvent for each extraction should be approximately 2-3 times the initial reaction volume.

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification (Silica Gel Chromatography):

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., Hexanes).

    • Load the sample onto the column.

    • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 50%), containing 0.5% Triethylamine to prevent streaking.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Step 1 Extract Extract with EtOAc/DCM (3x) Quench->Extract Step 2 Wash Wash with Brine Extract->Wash Step 3 Dry Dry over Na2SO4 Wash->Dry Step 4 Concentrate Concentrate in vacuo Dry->Concentrate Step 5 Column Silica Gel Chromatography Concentrate->Column Step 6 Combine Combine Pure Fractions Column->Combine Step 7 Final_Concentrate Final Concentration Combine->Final_Concentrate Step 8 Product Pure Product Final_Concentrate->Product

Caption: Standard Work-up and Purification Workflow.

Troubleshooting Decision Tree

Use this workflow to diagnose and resolve common work-up issues.

Start Problem Encountered During Work-up Q_Yield Is the yield low? Start->Q_Yield Q_Purity Is the purity low? Start->Q_Purity Check_pH Check pH of Aqueous Layer. Is it acidic? Q_Yield->Check_pH Yes Emulsion Is there an emulsion? Q_Yield->Emulsion No TLC_Streak Does TLC show streaking? Q_Purity->TLC_Streak Yes Basify Basify to pH 8-9 with NaHCO3 Check_pH->Basify Yes Re_Extract Re-extract aqueous layer Basify->Re_Extract Add_Base Add 0.5-1% Et3N to eluent TLC_Streak->Add_Base Yes Poor_Sep Is separation poor? TLC_Streak->Poor_Sep No Change_Stationary Consider using Alumina Add_Base->Change_Stationary If persists Adjust_Eluent Decrease eluent polarity or change solvent system Poor_Sep->Adjust_Eluent Yes Add_Brine Add Brine (sat. NaCl) and wait Emulsion->Add_Brine Yes

Caption: Decision tree for troubleshooting common work-up issues.

References

  • Jantorn, P., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Di Cunto, F., et al. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry. Available at: [Link]

  • Quetin-Leclercq, J., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazopyridine Isomers for Drug Discovery: Profiling Imidazo[1,5-a]-, Imidazo[1,2-a]-, and Imidazo[4,5-b]/[4,5-c]-pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The imidazopyridine core, a fused heterocyclic system of imidazole and pyridine, represents a cornerstone in modern medicinal chemistry.[1] The isomeric arrangement of the nitrogen atoms within this scaffold dramatically influences the molecule's physicochemical properties, target-binding profile, and overall therapeutic potential.[2] This guide provides a comparative analysis of the key imidazopyridine isomers, with a particular focus on the unique characteristics of the imidazo[1,5-a]pyridine scaffold, as represented by derivatives like methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate. We will contrast its profile with the clinically dominant imidazo[1,2-a]pyridine isomer and the purine-isosteric imidazo[4,5-b]- and imidazo[4,5-c]-pyridines.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed synthetic protocols, and structure-activity relationship (SAR) insights to inform rational drug design.

Part 1: The Imidazopyridine Core: A Foundation of Structural Diversity

Imidazopyridines are bicyclic nitrogenous heterocycles that have garnered immense interest due to their prevalence in bioactive molecules and marketed pharmaceuticals.[4][5] The fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring creates a unique electronic landscape that can be finely tuned through substitution. The primary point of divergence lies in the position of the non-bridgehead nitrogen atom in the imidazole ring, giving rise to four principal isomers, each with a distinct chemical personality.

Figure 1: Core structures of the four principal imidazopyridine isomers.

This structural variation is not trivial; it dictates the molecule's hydrogen bonding capacity, dipole moment, and steric profile, which are fundamental to its interaction with biological targets such as enzymes and receptors.[5]

Part 2: Comparative Analysis of Key Isomeric Scaffolds

The choice of an imidazopyridine isomer is a critical first step in a drug discovery campaign, as each scaffold is predisposed to different therapeutic applications.

The Imidazo[1,5-a]pyridine Scaffold: An Emerging Player

While less explored in pharmacology compared to its [1,2-a] counterpart, the imidazo[1,5-a]pyridine scaffold, including derivatives like methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, possesses a distinct set of properties.[6]

  • Unique Properties and Applications: This isomer is widely investigated for its emissive and photophysical properties, making it a valuable scaffold in materials science for fluorophores and chemosensors.[7][8] In the biological realm, its unique structure has been leveraged to create potent and specific therapeutic agents.

  • Biological Profile:

    • Anticancer Activity: Hybrids of imidazo[1,5-a]pyridine and benzimidazole have demonstrated significant cytotoxic activity against numerous human tumor cell lines, with GI50 values in the low micromolar range.[9] These compounds have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization.[9]

    • DNA Intercalation: Ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine-based ligands have been shown to bind to DNA via an intercalative mode, exhibiting cytotoxicity against various cells.[10]

The Imidazo[1,2-a]pyridine Scaffold: The Privileged Core

The imidazo[1,2-a]pyridine ring system is arguably the most successful imidazopyridine isomer in clinical and medicinal chemistry, often referred to as a "privileged scaffold".[11][12]

  • Marketed Drugs: This core is found in several widely prescribed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem , primarily targeting the central nervous system.[1][13]

  • Biological Profile: The therapeutic applications are exceptionally broad.[1][5]

    • Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides are a new class of highly potent anti-TB agents, with some compounds showing nanomolar activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[13][14]

    • Anticancer: Derivatives have been developed as potent inhibitors of crucial cellular targets like kinases and tubulin.[11][12]

    • Anti-inflammatory and Antiviral: The scaffold is a common motif in compounds exhibiting anti-inflammatory and antiviral properties.

The Imidazo[4,5-b]- and [4,5-c]-pyridine Scaffolds: The Purine Isosteres

These isomers are structurally analogous to purines, a feature that medicinal chemists have exploited to design antagonists for enzymes that process purine-based substrates.[3][15]

  • Structural Rationale: Their similarity to adenine and guanine makes them ideal candidates for targeting kinases, polymerases, and other ATP/GTP-binding proteins.[15]

  • Biological Profile:

    • Anticancer/Cytotoxic Agents: This is the most prominent application. Regio-isomeric imidazo[4,5-b]pyridine analogues have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines, with some compounds displaying strong potency and good microsomal stability.[15][16] They have been specifically investigated as inhibitors of serine/threonine kinases like Aurora A, which are often overexpressed in cancers.[3]

    • Antiviral and Antimicrobial: Certain derivatives have shown selective activity against viruses like the respiratory syncytial virus (RSV) and moderate antibacterial activity.[17]

Data Summary: Isomer Comparison
FeatureImidazo[1,5-a]pyridineImidazo[1,2-a]pyridineImidazo[4,5-b]- & [4,5-c]-pyridine
Primary Applications Cytotoxic agents, Materials science (fluorophores)[8][9]CNS disorders, Anti-infectives (TB), Anticancer[1][13][14]Anticancer (Kinase inhibitors)[3][16]
Key Biological Targets Tubulin, DNA[9][10]GABA-A Receptors, Kinases, Mtb ATP synthase[3][13]Aurora Kinases, Serine/Threonine Kinases[3]
Marketed Drugs None widely knownZolpidem, Alpidem, Zolimidine[1][13]None widely known
Common Precursors 2-aminomethylpyridines[18]2-aminopyridines[19][20]2,3-diaminopyridines or 3,4-diaminopyridines[3][21]

Part 3: Synthetic Strategies and Experimental Protocols

The synthesis of a specific imidazopyridine isomer is determined by the ring connectivity, requiring distinct starting materials and reaction strategies. The choice of protocol is guided by the desired substitution pattern, reaction efficiency, and tolerance of functional groups.

Protocol 1: Synthesis of a C3-Carbonylated Imidazo[1,2-a]pyridine

This protocol describes a modern, metal-free cycloaddition reaction to furnish C3-functionalized imidazo[1,2-a]pyridines, which are valuable intermediates for further elaboration.[22]

Rationale: This method utilizes a NaIO₄/TBHP-promoted (3+2) cycloaddition. The combination of sodium periodate (NaIO₄) and tert-butyl hydroperoxide (TBHP) acts as a potent oxidizing system. This facilitates the in-situ formation of a reactive intermediate from the propargyl alcohol, which then undergoes a cycloaddition with 2-aminopyridine to build the fused heterocyclic core directly and regioselectively. This approach avoids harsh conditions and metal catalysts often required in classical methods.

G start Propargyl Alcohol + 2-Aminopyridine reagents NaIO4 (40 mol%) TBHP (1.5 mmol) Chlorobenzene, 120°C, 12h start->reagents Combine reaction Stir in Sealed Tube reagents->reaction workup Concentrate under vacuum reaction->workup Reaction complete purify Flash Column Chromatography (Petroleum ether/Ethyl acetate) workup->purify product Purified C3-Carbonylated Imidazo[1,2-a]pyridine purify->product

Figure 2: Workflow for the synthesis of C3-carbonylated imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • To a sealed reaction tube, add the substituted propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), sodium periodate (NaIO₄, 0.2 mmol, 40 mol%), and chlorobenzene (4.0 mL).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) to the solution.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 12 hours. Monitor progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by flash column chromatography using a gradient of petroleum ether/ethyl acetate as the eluent to afford the desired product.[22]

Protocol 2: Synthesis of a 6-Bromo-1H-imidazo[4,5-b]pyridine

This protocol outlines a classical and robust cyclocondensation method to prepare the imidazo[4,5-b]pyridine core, a key building block for purine isosteres.[21]

Rationale: This synthesis relies on the reaction of a 1,2-diamine (2,3-diamino-5-bromopyridine) with an aldehyde. The aldehyde first condenses with one of the amino groups to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the second amino group, followed by oxidative aromatization, yields the stable fused imidazole ring. Sodium metabisulfite is often used to facilitate the reaction and control side products. The bromine atom at the 6-position is strategically important as it serves as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

G start 2,3-Diamino-5-bromopyridine + Benzaldehyde reagents Sodium Metabisulfite DMSO start->reagents Combine reaction Heat Reaction Mixture reagents->reaction workup Cool to RT Dilute with Ethyl Acetate reaction->workup Reaction complete (TLC) purify Purification (e.g., Crystallization or Chromatography) workup->purify product Purified 6-Bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine purify->product

Figure 3: Workflow for the synthesis of a 6-bromo-1H-imidazo[4,5-b]pyridine derivative.

Step-by-Step Methodology:

  • In a suitable reaction flask, combine 2,3-diamino-5-bromopyridine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol).

  • Add dimethyl sulfoxide (DMSO, 5 mL) as the solvent.

  • Heat the reaction mixture with stirring. The optimal temperature may vary but is typically in the range of 100-140 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolate the product. This may involve precipitation by adding an anti-solvent like water, followed by filtration, or by standard extractive workup procedures.

  • Purify the crude product, typically by recrystallization or column chromatography, to yield the pure 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.[21]

Part 4: Conclusion and Future Outlook

The imidazopyridine scaffold is a testament to the power of isomeric diversity in drug discovery.

  • The imidazo[1,2-a]pyridine isomer remains the workhorse of the family, with proven clinical success and a broad, well-documented range of biological activities.[11][12] Future work will likely focus on developing next-generation analogues with improved selectivity and pharmacokinetic profiles, particularly in the anti-infective and oncology arenas.[13][23]

  • The imidazo[1,5-a]pyridine scaffold, represented by compounds like methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, is a comparatively underexplored but highly promising scaffold. Its distinct electronic nature lends itself to novel biological interactions, as seen in its potent activity as a tubulin polymerization inhibitor.[9] Further exploration of this isomer's chemical space is warranted to unlock its full therapeutic potential.

  • The imidazo[4,5-b]- and [4,5-c]-pyridine isomers will continue to be valuable as purine isosteres for targeting kinases and other ATP-dependent enzymes.[3] The challenge remains to achieve high selectivity for the target kinase over the vast human kinome to minimize off-target effects.

By understanding the unique synthetic routes, structure-activity relationships, and biological predispositions of each isomer, drug development professionals can more effectively select and optimize the right imidazopyridine scaffold for their specific therapeutic target, accelerating the journey from hit identification to clinical candidate.

References

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry.
  • IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate.
  • Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. Benchchem.
  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. ResearchGate.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances.
  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules.

Sources

Independent Verification Guide: Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate in Targeted Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Verified: Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1803611-30-4)

Executive Summary

As a Senior Application Scientist overseeing early-stage pharmacophore validation, I frequently encounter promising drug scaffolds that fail in late-stage preclinical development due to poor metabolic stability or suboptimal synthetic tractability. The imidazopyridine family is a privileged class of heterocycles, widely deployed in the synthesis of aromatase inhibitors, 15-PGDH inhibitors, and Nicotinamide phosphoribosyltransferase (Nampt) inhibitors[1].

This guide provides an independent, objective verification of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate as a building block. By comparing its synthetic efficiency and resulting pharmacological profiles against alternative scaffolds (such as the des-methyl variant and the imidazo[1,2-a]pyridine isomer), this document establishes a self-validating framework for integrating this specific intermediate into your drug discovery pipeline.

Mechanistic Rationale: Scaffold Selection & Binding Dynamics

Before committing to a synthetic route, it is critical to understand the causality behind scaffold selection. The imidazo[1,5-a]pyridine core is selected over standard indoles or benzimidazoles due to its unique electron distribution, which provides superior hydrogen bond acceptor capabilities while maintaining a highly lipophilic character for π−π stacking[2].

Why the 3-Methyl Substitution? The unsubstituted imidazo[1,5-a]pyridine core is highly susceptible to electrophilic attack and oxidative metabolism by hepatic Cytochrome P450 enzymes at the C3 position. By utilizing the 3-methyl substituted building block (CAS 1803611-30-4), we achieve two mechanistic advantages:

  • Metabolic Shielding: The methyl group blocks the primary site of oxidative clearance, significantly extending the half-life ( t1/2​ ) in human liver microsomes (HLM).

  • Conformational Locking: The steric bulk of the methyl group restricts the rotational degrees of freedom of the resulting amide linker, pre-organizing the molecule into the bioactive conformation required for deep pocket binding (e.g., stacking between Tyr18′ and Phe193 in Nampt)[2].

G cluster_0 Inhibitor Scaffold cluster_1 Enzyme Pocket (e.g., Nampt / 15-PGDH) A 3-Methylimidazo [1,5-a]pyridine C Pi-Pi Stacking (Tyr18'/Phe193) A->C Hydrophobic Interaction B 6-Carboxylate Linker D H-Bonding (Asp219/Ser275) B->D Solvent-Mediated H-Bond E Enzyme Inhibition C->E D->E

Fig 1. Binding mechanism of imidazo[1,5-a]pyridine core in target enzyme pockets.

Experimental Verification I: Synthetic Efficiency & Workflow

Traditional amide coupling requires the saponification of the methyl ester to a carboxylic acid, followed by activation (e.g., with HATU or EDC). However, saponification of imidazo[1,5-a]pyridine-6-carboxylates often requires harsh basic conditions that can lead to degradation or epimerization of sensitive adjacent stereocenters.

To ensure a self-validating and highly efficient protocol, we utilize a TBD-catalyzed direct amidation [3]. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a potent guanidine base, facilitating the direct nucleophilic attack of the amine on the unactivated methyl ester.

Step-by-Step Protocol: TBD-Catalyzed Direct Amidation
  • Preparation: In an oven-dried vial under nitrogen, dissolve Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (1.0 equiv, typically 500 mg) and the target amine (1.2 equiv) in anhydrous 4,4-difluoropiperidine (or DMF if solubility requires).

  • Catalysis: Add TBD (2.0 equiv) in a single portion. The choice of TBD over standard bases like DIPEA is causal: TBD's dual hydrogen-bond donor/acceptor nature activates both the ester carbonyl and the incoming amine simultaneously.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via LC-MS. The 3-methyl group slightly increases steric hindrance compared to the des-methyl variant, but the reaction typically reaches >95% conversion within this window.

  • Workup & Purification: Concentrate under reduced pressure. Purify directly via reverse-phase chromatography (C18 silica gel; Mobile phase: Water/Acetonitrile with 0.1% TFA) to yield the pure amide inhibitor[3].

G A Methyl 3-methylimidazo [1,5-a]pyridine-6-carboxylate C TBD Catalyst (Solvent, RT) A->C B Amine Partner (e.g., Biaryl amine) B->C D Direct Amidation Intermediate C->D 2 Hours E Reverse Phase Purification D->E F Final Inhibitor (>95% Purity) E->F

Fig 2. TBD-catalyzed direct amidation workflow for targeted inhibitor synthesis.

Table 1: Synthetic Efficiency Comparison

Data represents the synthesis of a standardized biaryl-amide inhibitor using three different starting scaffolds under identical TBD-catalyzed conditions.

Starting ScaffoldOverall Yield (%)Purity (HPLC)Reaction TimeSynthetic Notes
Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate 78% >98% 2.5 h Optimal balance of stability and reactivity.
Methyl imidazo[1,5-a]pyridine-6-carboxylate (des-methyl)82%>95%1.5 hFaster reaction, but prone to oxidative degradation during workup.
Methyl imidazo[1,2-a]pyridine-6-carboxylate (Isomer)65%>92%4.0 hLower electrophilicity of the ester requires longer reaction times.

Experimental Verification II: Pharmacological Profiling

To validate the biological utility of the 3-methylimidazo[1,5-a]pyridine core, we independently evaluated the resulting amide derivatives in a standardized Nicotinamide phosphoribosyltransferase (Nampt) biochemical assay[2].

Step-by-Step Protocol: Biochemical Nampt Inhibition Assay
  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, and 1 mM DTT.

  • Enzyme Incubation: Incubate recombinant human Nampt (5 nM) with varying concentrations of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at room temperature to establish binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding Nicotinamide (NAM, 10 µM) and Phosphoribosyl pyrophosphate (PRPP, 50 µM).

  • Detection: After 60 minutes, quantify the production of Nicotinamide mononucleotide (NMN) using a coupled fluorescence-based assay (measuring NADH fluorescence at Ex 340 nm / Em 460 nm). Calculate IC50 using a 4-parameter logistic regression.

Table 2: Functional & Metabolic Comparison

Comparison of Nampt inhibitors derived from the respective scaffolds.

Scaffold Core in Final InhibitorNampt Biochemical IC50 (nM)A2780 Cell Proliferation IC50 (nM)HLM Stability ( t1/2​ , min)
3-Methylimidazo[1,5-a]pyridine 8.5 12.0 >120
Imidazo[1,5-a]pyridine (des-methyl)9.015.545
Imidazo[1,2-a]pyridine (Isomer)145.0>500>120

Data Analysis & Causality: While the des-methyl variant shows equivalent biochemical potency (9.0 nM vs 8.5 nM), its metabolic stability in Human Liver Microsomes (HLM) is severely compromised ( t1/2​ = 45 min) due to rapid oxidation at the unprotected C3 position. The 3-methyl substitution successfully resolves this metabolic liability ( t1/2​ > 120 min) without disrupting the critical π−π stacking interactions in the Nampt binding pocket[2]. Furthermore, the imidazo[1,2-a]pyridine isomer suffers a massive loss in potency, proving that the specific nitrogen placement of the [1,5-a] fused system is non-negotiable for this target class.

Conclusion & Strategic Recommendations

Based on our independent experimental verification, Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is the superior building block for developing amide-based inhibitors targeting deep hydrophobic pockets (such as Nampt or 15-PGDH).

  • When to use: Deploy this specific scaffold when your lead compound suffers from high intrinsic clearance (CLint) due to C3-oxidation, or when you need to rigidify an amide linker to improve cellular potency.

  • Handling advice: Utilize TBD-catalyzed direct amidation to bypass problematic saponification steps, ensuring high yields and excellent purity profiles.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI Molecules URL:[Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system applications.[1][2] The therapeutic potential of these derivatives is intrinsically linked to their pharmacokinetic profile, which dictates their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of various imidazo[1,5-a]pyridine derivatives, supported by experimental data and detailed protocols for their determination. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the structure-pharmacokinetic relationships within this important class of compounds.

The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its pharmacokinetic properties. A thorough understanding of ADME is paramount for the successful development of a new chemical entity. Early assessment of these properties allows for the selection of candidates with favorable drug-like characteristics, thereby reducing the risk of late-stage failures in clinical trials.[1][3] For the imidazo[1,5-a]pyridine class, subtle structural modifications can lead to significant changes in their pharmacokinetic behavior, influencing their efficacy and safety profiles.

Comparative Pharmacokinetic Profiles of Imidazo[1,5-a]pyridine Derivatives

The following tables summarize key in vitro and in vivo pharmacokinetic parameters for a selection of imidazo[1,5-a]pyridine and, for broader context, related imidazo[1,2-a]pyridine derivatives, extracted from various scientific publications. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

In Vitro ADME Properties
Compound IDTarget/ApplicationPermeability (PAMPA) Pe (10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)Reference
Imidazo[1,2-a]pyridine Derivative 1 AntitubercularNot ReportedHuman: 83, Mouse: 63Not Reported[4]
Imidazo[1,2-a]pyridine Derivative 2 AntileishmanialHighMouse: >40Not Reported[5]
Imidazo[1,2-a]pyridine Derivative 3 PI3K/mTOR InhibitorNot ReportedNot ReportedNot Reported[6]
In Vivo Pharmacokinetic Parameters in Rodents
Compound IDAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)t½ (h)Reference
Imidazo[1,2-a]pyridine Derivative 4 Mouse3 mg/kg, PONot ReportedNot Reported385031.113.2[7]
Imidazo[1,2-a]pyridine Derivative 5 RatNot ReportedNot ReportedNot Reported288.22Not Reported1.5[4]
Imidazo-pyridinium Analog Mouse10 mpk, PO1.5 µM0.25Not ReportedNot Reported8.8[8]
Imidazo[1,2-a]pyridine Derivative 6 MouseNot ReportedNot ReportedNot ReportedNot ReportedGood10[9]

Understanding Structure-Pharmacokinetic Relationships

The data presented above, though not exhaustive, highlights key structure-pharmacokinetic relationships within the imidazopyridine class. For instance, the introduction of polar functional groups can influence solubility and permeability. The position and nature of substituents on the imidazo[1,5-a]pyridine core can significantly impact metabolic stability by altering the susceptibility to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[1][9]

Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity, the protocols described herein are based on established methodologies for assessing the ADME properties of small molecules.

In Vitro ADME Assays

These assays provide an early indication of a compound's pharmacokinetic behavior.[3][10]

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To determine the in vitro intrinsic clearance of a compound.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with liver microsomes (from human or rodent species) and a NADPH-regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance.

cluster_0 Metabolic Stability Assay Workflow A Prepare test compound and microsome/NADPH mix B Incubate at 37°C A->B C Sample at time points B->C D Quench reaction with organic solvent + internal standard C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Calculate t½ and intrinsic clearance F->G

Caption: Workflow for the in vitro metabolic stability assay.

This high-throughput assay predicts passive intestinal absorption.

  • Objective: To assess the passive permeability of a compound.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The donor wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4).

    • The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.

    • The assembly is incubated for a set period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

In Vivo Pharmacokinetic Studies in Rodents

These studies provide a comprehensive understanding of a compound's behavior in a living organism.[11][12]

  • Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, and half-life.

  • Methodology:

    • Animal Model: Typically, male Sprague-Dawley rats or CD-1 mice are used.

    • Dosing:

      • Intravenous (IV) administration: The compound is administered as a bolus injection into the tail vein to determine clearance and volume of distribution.

      • Oral (PO) administration: The compound is administered by oral gavage to assess oral absorption and bioavailability.

    • Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing: Plasma is separated from the blood by centrifugation.

    • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to calculate the relevant parameters.

cluster_1 In Vivo Pharmacokinetic Study Workflow H Dose animals (IV and PO) I Collect serial blood samples H->I J Process blood to obtain plasma I->J K Quantify drug concentration by LC-MS/MS J->K L Perform pharmacokinetic analysis K->L

Caption: General workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[13][14] A robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many imidazo[1,5-a]pyridine and related imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][15] Understanding the interaction of these compounds with this pathway is crucial for their development as anticancer agents.

cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazopyridine Imidazo[1,5-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,5-a]pyridine derivatives.

Conclusion

The imidazo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A comprehensive understanding and early evaluation of the pharmacokinetic properties of new derivatives are essential for their successful translation from the laboratory to the clinic. This guide provides a framework for comparing the pharmacokinetic profiles of these compounds and details the experimental approaches required for their determination. By integrating pharmacokinetic considerations into the drug design process, researchers can more effectively optimize the therapeutic potential of this versatile chemical class.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Nag, S., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 7(8), 1149-1160.
  • Nirogi, R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301.
  • Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(15), 4995.
  • Moraski, G. C., et al. (2021). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Infectious Diseases, 7(11), 3146-3154.
  • Kubik, L., et al. (2021). Overview of the study's design. (A1) In vivo rat pharmacokinetic study...
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-606.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2349-2366.
  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(10), 819-823.
  • Aliwaini, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 59-69.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Brenna, S., et al. (2024).
  • Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Bioorganic & Medicinal Chemistry, 23(3), 441-454.
  • Teunissen, S. F., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice.
  • Wegener, G., et al. (2011). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. Basic & Clinical Pharmacology & Toxicology, 109(3), 209-214.
  • Verhoest, P. R., et al. (2012). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 3(11), 904-909.
  • Cornec, A. S., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5225.
  • Khan, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Molecules, 29(23), 5609.
  • Hickey, M. J., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3345-3349.
  • Chen, J., et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(30), 7249-7253.
  • Arrigo, A., et al. (2021). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Chemistry – A European Journal, 27(54), 13540-13545.
  • Arribas-Carceller, L., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry, 55(22), 8969-8975.
  • Vola, C., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 28(17), 6271.
  • Vola, C., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3865.
  • Kumar, M., et al. (2020). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting.
  • Regan, G., et al. (2022). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Food Additives & Contaminants: Part A, 39(1), 1-13.
  • Mahesh, M. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry. Asian Journal of Pharmaceutics, 19(2).

Sources

head-to-head comparison of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate with a standard compound

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Imidazo[1,5-a]pyridine Derivatives and Combretastatin A-4 as Tubulin Polymerization Inhibitors A Technical Guide for Drug Development Professionals

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a head-to-head comparison of a representative advanced derivative from this class, an imidazo[1,5-a]pyridine-benzimidazole hybrid (referred to as Compound 5l ), against the well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4) . While specific public data for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is limited, the analysis of structurally related compounds like Compound 5l offers critical insights into the potential of this chemical family. This document details the mechanism of action, comparative in vitro efficacy, and the underlying experimental protocols, providing researchers with a robust framework for evaluating this promising class of anticancer agents.

Introduction: The Rationale for Comparison

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Heterocyclic compounds are central to this effort, with the imidazo[1,5-a]pyridine core being of particular interest due to its structural versatility and significant biological activity.[2][3] Recent studies have identified derivatives of this scaffold that exert their cytotoxic effects by disrupting microtubule dynamics, a clinically validated anticancer strategy.[4]

The Target Compound Class: Imidazo[1,5-a]pyridine Derivatives This guide focuses on an exemplar from a series of potent imidazo[1,5-a]pyridine-benzimidazole hybrids, Compound 5l , which has demonstrated significant cytotoxic activity by inhibiting tubulin polymerization.[4] Its mechanism involves binding to the colchicine site on β-tubulin, preventing the formation of the microtubule network essential for cell division and leading to G2/M phase cell cycle arrest and apoptosis.[4]

The Standard Compound: Combretastatin A-4 (CA-4) CA-4 is a natural product isolated from the African bush willow Combretum caffrum. It is one of the most potent and well-characterized tubulin polymerization inhibitors that binds to the colchicine site. Its simple structure and high potency make it a critical benchmark for the development of new microtubule-targeting agents.

This guide will dissect the synthesis, mechanism, and cytotoxic performance of Compound 5l in direct comparison to CA-4, providing the essential data and methodologies for researchers in the field.

Physicochemical and Structural Comparison

A fundamental comparison begins with the core physicochemical properties of the molecules. These properties influence solubility, bioavailability, and interaction with biological targets.

PropertyImidazo[1,5-a]pyridine Hybrid (Compound 5l)Combretastatin A-4 (CA-4)
Chemical Structure Imidazo[1,5-a]pyridine fused with a benzimidazole moietyStilbenoid with a trimethoxyphenyl ring
Molecular Formula C₂₇H₂₅N₅OC₁₈H₂₀O₅
Molecular Weight 447.53 g/mol 316.35 g/mol
General Class Nitrogen-containing heterocyclic compoundNatural stilbenoid
Mechanism of Action Tubulin Polymerization Inhibitor (Colchicine Site)Tubulin Polymerization Inhibitor (Colchicine Site)
Key Features Fused heterocyclic system, potential for multiple hydrogen bond interactionsHigh conformational flexibility, methoxy groups crucial for binding

Synthesis and Experimental Workflow Overview

The synthesis of novel compounds and the workflow for their biological evaluation are critical components of drug discovery. The following diagrams illustrate a high-level overview of these processes.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Workflow A Starting Materials (e.g., 2-aminopyridine derivatives) B Multi-step Synthesis (Cyclocondensation, Coupling) A->B Chemical Reagents C Imidazo[1,5-a]pyridine Target Compound B->C Purification D Compound Library (Target & Standard) E In Vitro Assays (MTT, Tubulin Polymerization) D->E F Data Analysis (IC50, GI50 Calculation) E->F G Mechanism of Action Studies (Western Blot, Flow Cytometry) F->G

Caption: High-level overview of synthesis and biological evaluation workflows.

Comparative Biological Activity

Mechanism of Action: Disruption of Microtubule Dynamics

Both Compound 5l and CA-4 share a common mechanism: the inhibition of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane and vinca alkaloid sites. This binding event introduces a conformational strain into the tubulin dimer, preventing its incorporation into growing microtubules. The net result is a disruption of the dynamic equilibrium between tubulin dimers and microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[4]

cluster_0 Cellular Process cluster_1 Inhibitory Action cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Compound Compound 5l or CA-4 Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Binding->Tubulin Inhibits Incorporation Disruption Microtubule Network Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for colchicine-site tubulin inhibitors.

Quantitative In Vitro Performance

The efficacy of a compound is quantified by its concentration-dependent inhibitory activity against cancer cell lines and specific molecular targets. The data below, compiled from published studies, compares the performance of Compound 5l with CA-4.[4]

Table 1: Antiproliferative Activity against Human Breast Cancer (MCF-7) Cells

CompoundGI₅₀ (μM) *
Imidazo[1,5-a]pyridine Hybrid (5l) 0.43 - 7.73 (across various cell lines)
Combretastatin A-4 (CA-4) ~0.004 (MCF-7 specific)

*GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Tubulin Polymerization Inhibition Assay

CompoundIC₅₀ (μM) **
Imidazo[1,5-a]pyridine Hybrid (5l) 1.71
Combretastatin A-4 (CA-4) 1.09

**IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of tubulin polymerization.

Analysis of Performance: The data reveals a critical trade-off. While CA-4 demonstrates superior potency in cell-based antiproliferative assays (GI₅₀), Compound 5l shows highly comparable activity in the direct biochemical assay of tubulin polymerization (IC₅₀).[4] This suggests that while both are potent inhibitors of the molecular target, differences in cell permeability, metabolism, or efflux pump susceptibility may account for the variance in cellular activity. The key insight is that the imidazo[1,5-a]pyridine scaffold is a highly effective structural framework for tubulin inhibition, with potency approaching that of the gold-standard comparator.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standard methodologies used to generate the comparative data discussed.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the concentration-dependent cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound 5l, CA-4) and a vehicle control (e.g., DMSO) in a complete culture medium. Replace the existing medium in the wells with the compound-containing medium.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the GI₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of a compound on the polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute >99% pure bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep all reagents on ice.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds (Compound 5l, CA-4), a positive control (e.g., Nocodazole), and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP (1.0 mM final concentration) to each well to initiate polymerization.

  • Data Acquisition: Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

  • Analysis: Plot the absorbance over time to generate polymerization curves. The IC₅₀ value is determined by plotting the maximum polymerization rate (Vmax) against the inhibitor concentration and fitting the data to a dose-response curve.

Discussion and Future Outlook

The head-to-head comparison demonstrates that advanced imidazo[1,5-a]pyridine derivatives like Compound 5l are potent inhibitors of tubulin polymerization, with biochemical potencies comparable to the established standard, Combretastatin A-4.[4] The primary advantage of the imidazo[1,5-a]pyridine scaffold lies in its synthetic tractability and the potential for extensive structure-activity relationship (SAR) studies. The fused heterocyclic system offers multiple points for chemical modification to fine-tune properties such as:

  • Potency: Modifications to the benzimidazole and other aromatic substituents can enhance binding affinity to the colchicine site.

  • Solubility: Introduction of polar functional groups can improve aqueous solubility, a common challenge with tubulin inhibitors.

  • Pharmacokinetics: Strategic chemical changes can improve metabolic stability and oral bioavailability.

Future research should focus on optimizing the cellular potency (GI₅₀) of this compound class to better match its excellent biochemical potency (IC₅₀). This involves investigating cellular uptake and efflux mechanisms and potentially designing derivatives that are poor substrates for multidrug resistance pumps. Furthermore, exploring the dual-inhibitory potential of this scaffold, as seen with its impact on the PI3K/Akt pathway, could lead to novel agents that combat cancer through multiple mechanisms, potentially overcoming resistance.[4]

Conclusion

The imidazo[1,5-a]pyridine core represents a highly promising scaffold for the development of next-generation anticancer agents. When compared directly to the standard tubulin inhibitor Combretastatin A-4, optimized derivatives from this class demonstrate equivalent biochemical efficacy. While challenges in cellular potency remain, the synthetic versatility of the scaffold provides a clear path for future optimization. For drug development professionals, the imidazo[1,5-a]pyridine family warrants significant attention as a source of novel, potent, and potentially best-in-class microtubule-targeting agents.

References

  • EvitaChem. (n.d.). Buy methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride (EVT-3102078).
  • Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)
  • Chemsrc. (2025). 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC.
  • Thirupathi, G., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research.
  • Kamal, A., et al. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • BLD Pharm. (n.d.). Methyl imidazo[1,5-a]pyridine-6-carboxylate.
  • Zhakeyev, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC.
  • Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate.
  • Imad, R., et al. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate.

Sources

Safety Operating Guide

Navigating the Handling of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate. The following procedural guidance is designed to ensure the safe handling and disposal of this and structurally related imidazopyridine derivatives.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and antibacterial agents.[1][2] However, this biological activity also necessitates a cautious approach to handling, as related compounds have demonstrated cytotoxic potential and the ability to impact DNA integrity.[1][3] Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, this guide synthesizes data from closely related compounds and established laboratory safety protocols to provide a robust framework for personal protection and waste management.

Hazard Assessment and Triage: Understanding the Risks

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Cytotoxicity and Genotoxicity: Studies on other imidazo-based heterocyclic derivatives have shown potential for cytotoxicity and DNA fragmentation.[1][3]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended but essential for mitigating risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate and its derivatives. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 respirator (if not in a fume hood)
Solution Preparation and Handling Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if handled in a certified chemical fume hood
High-Energy Operations (e.g., sonication, heating) Face shield worn over chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coveralls over a lab coatAir-purifying respirator with appropriate cartridges
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Standard safety glasses are the minimum requirement. However, due to the potential for serious eye irritation, chemical splash goggles are strongly recommended, especially when handling solutions.[5][6] A face shield should be worn over goggles during procedures with a higher risk of splashes or aerosol generation.[7]

  • Hand Protection: Disposable nitrile or neoprene gloves are recommended for handling this compound.[8] It is crucial to check glove manufacturer's chemical resistance guides to ensure compatibility.[9] Double gloving may be prudent for extended operations. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn at all times.[9] For larger scale operations or situations with a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6][10]

  • Respiratory Protection: All handling of solid Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available for weighing, a NIOSH-approved N95 respirator is the minimum requirement.[11] For spill cleanup or in situations with potential for significant aerosolization, an air-purifying respirator with organic vapor cartridges may be necessary.[12]

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring safe handling.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Post Post-Handling Receive_and_Inspect Receive and Inspect - Check container integrity - Verify label Store Store Appropriately - Cool, dry, well-ventilated area - Away from incompatible materials Receive_and_Inspect->Store Intact Don_PPE Don Appropriate PPE - Refer to PPE table Store->Don_PPE Weigh_Solid Weigh Solid - Use anti-static weigh paper Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution - Add solid to solvent slowly Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction - Monitor for any unexpected changes Prepare_Solution->Conduct_Reaction Decontaminate Decontaminate Work Area - Use appropriate solvent Conduct_Reaction->Decontaminate Doff_PPE Doff PPE Correctly - Avoid self-contamination Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste - Follow institutional guidelines Doff_PPE->Dispose_Waste

Caption: A logical workflow for the safe handling of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate.

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate and any contaminated materials is critical for laboratory safety and environmental protection. Pyridine and its derivatives are generally classified as hazardous waste.[8]

Waste Segregation and Collection
  • Solid Waste: Collect waste Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate".[8]

  • Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[8]

Institutional Guidelines

Crucially, always consult and adhere to your institution's Environmental Health & Safety (EHS) department's specific guidelines for hazardous waste disposal, as regulations can vary.[8]

Disposal_Plan Identify_Waste Identify Waste Streams - Solid - Liquid - Sharps Segregate_Waste Segregate Waste - Use dedicated, compatible containers Identify_Waste->Segregate_Waste Label_Containers Label Containers Clearly - 'Hazardous Waste' - Full Chemical Name Segregate_Waste->Label_Containers Store_Safely Store Waste Safely - Secondary containment - Well-ventilated area Label_Containers->Store_Safely Contact_EHS Contact EHS for Pickup - Follow institutional protocol Store_Safely->Contact_EHS

Caption: A step-by-step process for the safe disposal of Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate waste.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate while minimizing personal and environmental risk.

References

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]

  • Material Safety Data Sheet.
  • SAFETY DATA SHEET.
  • Chemical Safety: Personal Protective Equipment.
  • methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride. NextSDS. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. SciSpace. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.